Dihydroergocristine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQITUUQPICUMR-HJPBWRTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046322 | |
| Record name | Dihydroergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17479-19-5 | |
| Record name | Dihydroergocristine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocristine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocristine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCRISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213-215 ºC | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Dihydroergocristine as a Direct Inhibitor of γ-Secretase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergocristine (DHEC), a semi-synthetic ergot alkaloid and a component of the FDA-approved drug ergoloid mesylates, has been identified as a direct inhibitor of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the inhibitory pathway of this compound on γ-secretase, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways and experimental workflows. DHEC demonstrates a micromolar inhibitory concentration for the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, while notably not affecting the processing of the Notch receptor, a critical signaling protein also cleaved by γ-secretase. This selective inhibition profile presents DHEC as a promising candidate for drug repositioning in Alzheimer's disease therapeutics.
Introduction to γ-Secretase and its Role in Alzheimer's Disease
γ-Secretase is an intramembrane protease complex essential for the processing of multiple type I transmembrane proteins.[1] The complex is composed of four core subunits: Presenilin (PSEN1 or PSEN2), which forms the catalytic core, Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (PEN-2).[2] One of the most studied substrates of γ-secretase is the amyloid precursor protein (APP). Sequential cleavage of APP by β-secretase and then γ-secretase results in the production of amyloid-β (Aβ) peptides, particularly Aβ40 and the more aggregation-prone Aβ42.[3][4] The accumulation and aggregation of Aβ peptides in the brain are considered a central event in the pathophysiology of Alzheimer's disease.[4]
Another critical substrate of γ-secretase is the Notch receptor. The cleavage of Notch by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell-fate decisions.[2] Inhibition of Notch signaling can lead to significant side effects, which has been a major challenge in the development of γ-secretase inhibitors for Alzheimer's disease.[5]
This compound: A Direct Inhibitor of γ-Secretase
This compound (DHEC) has been identified as a direct inhibitor of γ-secretase.[6] Structure-activity relationship studies suggest that the cyclized tripeptide moiety of DHEC is crucial for its inhibitory activity.[6] Importantly, studies have shown that DHEC reduces the levels of Aβ peptides in various cell types.[6]
Quantitative Data on this compound's Interaction with γ-Secretase
The following table summarizes the key quantitative data regarding the interaction of this compound with the γ-secretase complex and its components.
| Parameter | Value | Assay Type | Source |
| IC50 (γ-secretase activity) | ~25 µM | Cell-based luciferase reporter assay (T100 cells) | [6] |
| IC50 (Aβ40 and Aβ42 production) | ~100 µM | Cell-free assay with purified γ-secretase and C100-Flag | [6] |
| Kd (binding to γ-secretase) | 25.7 nM | Surface Plasmon Resonance (SPR) | [6] |
| Kd (binding to Nicastrin) | 9.8 µM | Surface Plasmon Resonance (SPR) | [6] |
Signaling Pathway of this compound γ-Secretase Inhibition
This compound directly binds to the γ-secretase complex, inhibiting its proteolytic activity. This inhibition leads to a reduction in the cleavage of the C99 fragment of APP, thereby decreasing the production of Aβ peptides. A significant advantage of DHEC is its selectivity for APP processing over Notch processing, potentially mitigating the side effects associated with non-selective γ-secretase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. gamma Secretase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medium.com [medium.com]
- 6. The FDA-approved natural product this compound reduces the production of the Alzheimer’s disease amyloid-β peptides - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroergocristine's Antagonistic Effects on Serotonin Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dihydroergocristine is an ergot derivative that has been investigated for various therapeutic applications, including cognitive and cerebrovascular disorders. Its mechanism of action is multifaceted, involving interactions with dopaminergic and adrenergic receptors. However, its effects on the serotonergic system are a crucial aspect of its pharmacological identity. Literature suggests that this compound acts as a non-competitive antagonist at certain serotonin receptors, although some studies also indicate potential partial agonist activity at autoreceptors, highlighting the complexity of its interactions.[1] A thorough understanding of its affinity and functional activity at the diverse family of 5-HT receptors is essential for elucidating its therapeutic effects and potential side-effect profile.
Data Presentation: Serotonin Receptor Interaction Profile of this compound
A comprehensive quantitative analysis of this compound's binding affinity (Ki) and functional potency (e.g., IC50, pA2) across the full spectrum of serotonin receptor subtypes is not extensively documented in publicly available literature. The following table summarizes the qualitative findings from various studies.
| Receptor Subtype Family | This compound's Reported Effect | Summary of Findings |
| 5-HT Receptors (General) | Non-competitive antagonist | This compound has been described as exhibiting non-competitive antagonistic activity at serotonin receptors.[1] |
| 5-HT Autoreceptors | Agonist/Stimulatory | One study reported that this compound can stimulate 5-HT autoreceptors in the rat hypothalamus, suggesting a potential for agonist activity at these specific presynaptic receptors. |
Note: The lack of specific quantitative data highlights a gap in the current understanding of this compound's full serotonergic profile and underscores the need for further comprehensive screening.
Signaling Pathways
This compound's interaction with serotonin receptors can modulate various intracellular signaling cascades. The two primary pathways affected by its antagonist activity are the Gq/11-coupled phosphoinositide pathway (for 5-HT2 receptors) and the Gi/o-coupled adenylyl cyclase pathway (for 5-HT1 receptors).
Figure 1: Antagonism of the Gq-coupled 5-HT2 receptor signaling pathway.
Figure 2: Antagonism of the Gi/o-coupled 5-HT1 receptor signaling pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antagonist effects of compounds like this compound at serotonin receptors.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Figure 3: Workflow for a competition radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of Gq-coupled receptors, such as the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, by quantifying the production of inositol phosphates (IPs).[2][3][4][5]
Figure 4: Workflow for a phosphoinositide hydrolysis assay.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Plate cells expressing the target 5-HT2 receptor in multi-well plates.
-
Incubate the cells overnight in an inositol-free medium supplemented with [3H]myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells to remove excess [3H]myo-inositol.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of a 5-HT agonist (e.g., serotonin) for a specific duration in the presence of LiCl (which prevents the breakdown of inositol monophosphate).
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).
-
Lyse the cells and collect the soluble fraction containing the inositol phosphates.
-
Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.
-
Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates produced as a percentage of the agonist-only response against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound.
-
For competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of multiple fixed concentrations of this compound. A Schild plot of log(dose ratio - 1) versus log[antagonist] should yield a straight line with a slope of 1, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[6][7]
-
cAMP Functional Assay
This assay is used to assess the antagonist activity of this compound at Gi/o-coupled 5-HT1 receptors or Gs-coupled 5-HT4, 5-HT6, and 5-HT7 receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. For Gi/o-coupled receptors, the assay measures the reversal of agonist-induced inhibition of adenylyl cyclase.
Detailed Methodology:
-
Cell Culture:
-
Plate cells expressing the target 5-HT receptor in a suitable multi-well plate.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
For Gi/o-coupled receptors, stimulate the cells with a combination of forskolin (to elevate basal cAMP levels) and a 5-HT agonist.
-
For Gs-coupled receptors, stimulate the cells with a 5-HT agonist.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
-
-
Data Analysis:
-
Plot the cAMP levels as a percentage of the maximal agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Perform a Schild analysis as described for the PI hydrolysis assay to determine the pA2 value for competitive antagonists.
-
Conclusion
This compound demonstrates a complex interaction with the serotonin receptor family, with evidence suggesting non-competitive antagonism at some subtypes and potential agonist activity at others. The lack of comprehensive, publicly available quantitative binding and functional data for this compound across the full range of 5-HT receptors presents a significant knowledge gap. The detailed experimental protocols and workflows provided in this technical guide offer a framework for researchers to systematically characterize the serotonergic pharmacology of this compound and similar compounds. Such studies are imperative for a more complete understanding of its mechanism of action and for guiding future drug development efforts targeting the serotonergic system.
References
- 1. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characteristics and regulation of 5-HT receptor-stimulated phosphoinositide hydrolysis in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT(2) receptor-mediated phosphoinositide hydrolysis in bovine ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Dihydroergocristine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine is a semi-synthetic ergot alkaloid derivative belonging to the group of dihydrogenated ergotoxine mesylates.[1][2] It has been utilized in the treatment of cognitive impairment and cerebrovascular insufficiency.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor interactions, pharmacokinetic properties, and relevant experimental methodologies.
Mechanism of Action and Pharmacodynamics
This compound exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems and enzymes. Its mechanism of action involves a multi-faceted approach, primarily targeting dopaminergic, adrenergic, and serotonergic receptors.[1][2][4] Furthermore, it has been identified as a direct inhibitor of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[5][6]
Receptor Interactions
This compound displays a mixed agonist/antagonist activity at various receptor subtypes, contributing to its diverse physiological effects.[1][7]
-
Dopaminergic Receptors: this compound acts as a partial agonist/antagonist at dopamine receptors.[1][7] Specifically, related ergot alkaloids have shown high affinity for D2 and D3 dopamine receptors.[8][9] This interaction is believed to contribute to its effects on cognitive function.[10]
-
Adrenergic Receptors: The compound is an antagonist at alpha-adrenergic receptors, which contributes to its vasodilatory properties.[11][12] This action can lead to an increase in cerebral blood flow and oxygen consumption.[2][7]
-
Serotonergic Receptors: this compound exhibits noncompetitive antagonistic activity at serotonin receptors.[1][7] The interaction with various serotonin receptor subtypes is a common feature of ergot alkaloids.[13][14]
Enzymatic Inhibition
A significant aspect of this compound's pharmacological profile is its ability to directly inhibit γ-secretase.[5][6] This enzyme is crucial in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting γ-secretase, this compound can reduce the levels of Aβ.[5][6][15]
Pharmacodynamic Effects
The multifaceted interactions of this compound result in a range of pharmacodynamic effects:
-
Cognitive Enhancement: It has been shown to improve memory and cognition.[2][10]
-
Vasodilatory Effects: Its antagonistic action on alpha-adrenergic receptors leads to vasodilation, which can improve blood flow.[11]
-
Neuroprotective Effects: this compound may offer neuroprotection by increasing glutathione levels in the brain and protecting against metabolic effects of ischemia.[2][7]
Quantitative Pharmacological Data
Table 1: Receptor and Enzyme Binding Affinity of this compound
| Target | Ligand | Species | Assay Type | Affinity (Kd/IC50) | Reference |
| γ-Secretase | This compound | Human | Surface Plasmon Resonance | Kd: 25.7 nM | [5][6][15] |
| Nicastrin (γ-Secretase subunit) | This compound | Human | Surface Plasmon Resonance | Kd: 9.8 µM | [5][6][15] |
| α-Adrenergic Receptor | [3H]Dihydroergocryptine | Steer | Radioligand Binding | Kd: 1.78 ± 0.22 nM | [12] |
| Dopamine D2 Receptor | Various Ergot Alkaloids | Rat/Bovine | Radioligand Binding | KI in nM range | [8][16] |
Note: Data for this compound at specific dopamine and serotonin receptor subtypes is limited; data from related ergot alkaloids is provided for context.
Pharmacokinetics and Metabolism
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose of 18 mg)
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax (this compound) | 0.28 ± 0.22 | µg/L | [1][17] |
| tmax (this compound) | 0.46 ± 0.26 | h | [1][17] |
| AUClast (this compound) | 0.39 ± 0.41 | µg/Lh | [1][17] |
| t1/2 (this compound) | 3.50 ± 2.27 | h | [1][17] |
| Cmax (8'-hydroxy-dihydroergocristine) | 5.63 ± 3.34 | µg/L | [1][17] |
| tmax (8'-hydroxy-dihydroergocristine) | 1.04 ± 0.66 | h | [1][17] |
| AUClast (8'-hydroxy-dihydroergocristine) | 13.36 ± 5.82 | µg/Lh | [1][17] |
| t1/2 (8'-hydroxy-dihydroergocristine) | 3.90 ± 1.07 | h | [1][17] |
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: this compound is absorbed from the gastrointestinal tract.[4]
-
Distribution: It is lipophilic in nature, allowing it to be distributed throughout the body and cross the blood-brain barrier.[4]
-
Metabolism: The primary site of metabolism is the liver, where it is converted to its major active metabolite, 8'-hydroxy-dihydroergocristine, and other inactive metabolites.[2][4][18]
-
Excretion: The metabolites are primarily excreted via the kidneys.[4]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of this compound to a target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.
Materials:
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Cell membranes expressing the target receptor.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Non-specific binding determinator (e.g., a high concentration of a known ligand for the receptor).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation.[19]
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.[19][20]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[19][20]
-
Counting: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.[19]
-
Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[19]
Cell-Based Functional Assay (cAMP Measurement)
This protocol describes a method to assess the functional activity of this compound at a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels.
Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR and to quantify its potency (EC50 or IC50).
Materials:
-
Cell line expressing the target GPCR (e.g., CHO cells).
-
This compound stock solution.
-
Forskolin or another adenylyl cyclase activator (for antagonist assays).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate density in 96-well plates.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before stimulating them with a fixed concentration of a known agonist or forskolin.
-
-
Incubation: Incubate the cells for a specific time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of this compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's interactions with neurotransmitter systems.
Caption: Inhibition of γ-secretase by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: General workflow for a cell-based functional assay.
Conclusion
This compound possesses a complex and multifaceted pharmacological profile, acting on multiple receptor systems and exhibiting enzymatic inhibitory activity. Its interactions with dopaminergic, adrenergic, and serotonergic receptors, coupled with its inhibition of γ-secretase, provide a basis for its therapeutic effects in cognitive and cerebrovascular disorders. This guide provides a detailed overview of its pharmacological characteristics, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate the specific binding affinities of this compound at various receptor subtypes to refine our understanding of its mechanism of action.
References
- 1. Pharmacokinetics of this compound and its major metabolite 8'-hydroxy-dihydroergocristine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and Its Major Metabolite ...: Ingenta Connect [ingentaconnect.com]
- 4. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Cerebral actions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
Dihydroergocristine: A Technical Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine is a semi-synthetic ergot alkaloid and a component of the ergoloid mesylates mixture.[1][2] Structurally, it is the hydrogenated derivative of ergocristine, with the double bond between positions 9 and 10 of the lysergic acid moiety being saturated.[1] This structural modification significantly alters its pharmacological profile compared to its parent compound. This compound exhibits a complex and multifaceted mechanism of action, interacting with a range of adrenergic, dopaminergic, and serotonergic receptors.[1][3] This intricate pharmacology underlies its historical and investigational uses in cerebrovascular insufficiency and cognitive impairment.[1]
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its interactions with key receptor systems. It includes available quantitative and qualitative data on its binding affinity and functional activity, detailed experimental protocols for assessing its pharmacological effects, and visualizations of the relevant signaling pathways.
Core Structure-Activity Relationships
The pharmacological activity of this compound is dictated by its ergoline nucleus and the attached peptide moiety. The saturation of the 9,10-double bond in the lysergic acid core is a critical structural feature that generally reduces the vasoconstrictor and uterotonic effects seen with natural ergot alkaloids, while modulating its receptor interaction profile towards a more complex pattern of partial agonism and antagonism.
The key structural determinants for its activity are:
-
Ergoline Ring System: The tetracyclic ergoline structure provides the fundamental scaffold for interaction with biogenic amine receptors.
-
Peptide Moiety: The cyclol-lactam peptide side chain at the C8 position is crucial for high-affinity binding to various receptors and contributes significantly to the specific receptor subtype selectivity and functional activity.
-
Dihydrogenation at C9-C10: This modification is a cornerstone of the SAR, leading to a distinct pharmacological profile compared to unsaturated ergot alkaloids.
Receptor Interaction and Functional Activity
This compound's therapeutic and adverse effects are a consequence of its engagement with multiple receptor systems, often with a complex interplay of agonistic and antagonistic activities.
Adrenergic Receptors
This compound demonstrates a notable affinity for adrenergic receptors, acting as a competitive antagonist at α1-adrenoceptors and a partial agonist at α2-adrenoceptors.[3] This dual activity contributes to its vasodilatory effects.
| Receptor Subtype | Activity | Quantitative Data | Reference |
| α1-Adrenergic | Competitive Antagonist | Specific Ki values are not readily available in the literature. | [3] |
| α2-Adrenergic | Partial Agonist | Specific EC50 and Emax values are not readily available in the literature. | [3] |
Dopaminergic Receptors
The interaction of this compound with dopamine receptors is complex, with reports suggesting it acts as an antagonist at both D1 and D2 receptor subtypes.[4] This activity is believed to contribute to some of its central nervous system effects.
| Receptor Subtype | Activity | Quantitative Data | Reference |
| Dopamine D1 | Antagonist | Specific IC50 values are not readily available in the literature. | [4] |
| Dopamine D2 | Antagonist | Specific IC50 values are not readily available in the literature. | [4] |
Serotonergic Receptors
This compound is reported to be a non-competitive antagonist at serotonin receptors.[1][3] This action may play a role in its effects on mood and cognition.
| Receptor Subtype | Activity | Quantitative Data | Reference |
| Serotonin (various) | Non-competitive Antagonist | Specific pA2 values are not readily available in the literature. | [1][3] |
Other Targets
Recent research has identified this compound as a direct inhibitor of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[5][6]
| Target | Activity | Quantitative Data (Kd) | Reference |
| γ-Secretase | Direct Inhibitor | 25.7 nM | [5][6] |
| Nicastrin (γ-secretase subunit) | Direct Inhibitor | 9.8 µM | [5][6] |
Note: The lack of comprehensive, publicly available quantitative data (Ki, IC50, EC50, Emax) for this compound across all its primary receptor targets is a notable limitation in the current literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's pharmacological profile.
Radioligand Binding Assay (for Receptor Affinity)
This protocol describes a general method for determining the binding affinity (Ki) of this compound for a specific receptor.
1. Membrane Preparation:
- Transfect a suitable cell line (e.g., HEK293, CHO) with the gene encoding the receptor of interest.
- Culture the cells to a high density and harvest them.
- Homogenize the cells in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell debris.
- Wash the pellet multiple times by resuspension and centrifugation to isolate the cell membranes.
- Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Binding Reaction:
- In a microplate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of this compound.
- To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known, non-labeled antagonist for the receptor.
- Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the incubation mixture through a glass fiber filter mat to separate the bound from the free radioligand.
- Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding.
- Plot the specific binding as a function of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for Gi/Gs-coupled Receptors)
This protocol outlines a method to assess the functional activity of this compound at Gi-coupled (e.g., α2-adrenergic, D2 dopamine) or Gs-coupled receptors.
1. Cell Culture and Plating:
- Culture cells expressing the receptor of interest in a suitable medium.
- Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
2. Compound Treatment:
- For Gi-coupled receptors, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Add varying concentrations of this compound to the cells.
- Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
- For Gs-coupled receptors, treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.
3. Cell Lysis and cAMP Measurement:
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen).
4. Data Analysis:
- Plot the measured cAMP levels against the log of the this compound concentration.
- For Gi-coupled receptor agonism, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production.
- For antagonism, perform the assay in the presence of a known agonist and determine the IC50 of this compound.
Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled Receptors)
This protocol is used to measure the functional activity of this compound at Gq-coupled receptors (e.g., α1-adrenergic, 5-HT2A).
1. Cell Culture and Labeling:
- Culture cells expressing the Gq-coupled receptor of interest.
- Label the cells by incubating them with [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.
2. Compound Treatment:
- Wash the cells to remove excess [3H]-myo-inositol.
- Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.
- Add varying concentrations of this compound (to test for agonism) or a fixed concentration of a known agonist in the presence of varying concentrations of this compound (to test for antagonism).
- Incubate for a specific time to allow for the accumulation of inositol phosphates.
3. Extraction and Separation:
- Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
- Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
- Elute the different inositol phosphate fractions.
4. Detection and Data Analysis:
- Quantify the radioactivity in the inositol phosphate fractions using a liquid scintillation counter.
- Plot the amount of [3H]-inositol phosphates accumulated against the log of the this compound concentration.
- For agonism, determine the EC50 and Emax. For antagonism, determine the IC50 and calculate the pA2 value.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound possesses a complex structure-activity relationship characterized by its interactions with multiple neurotransmitter receptor systems. Its dihydrogenated ergoline core and peptide side chain are key determinants of its mixed agonist/antagonist profile at adrenergic, dopaminergic, and serotonergic receptors. While qualitative and semi-quantitative data have elucidated its primary mechanisms of action, a comprehensive quantitative understanding of its binding affinities and functional potencies across all relevant receptor subtypes remains an area for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued study and characterization of this compound and related compounds in drug discovery and development.
References
- 1. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DrugBank:APRD00711 - FACTA Search [nactem.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Dihydroergocristine on Cerebral Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid that has been investigated for its potential therapeutic benefits in cerebrovascular and cognitive disorders. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems, primarily dopaminergic, adrenergic, and serotonergic receptors.[1] This technical guide provides an in-depth overview of the in vivo effects of this compound on cerebral blood flow, summarizing key quantitative data from preclinical studies, detailing experimental protocols, and visualizing proposed mechanisms of action.
Mechanism of Action
This compound's effects on cerebral blood flow are believed to be mediated by its multifaceted interactions with various receptors in the cerebrovascular system. It exhibits a dual agonist/antagonist activity on dopaminergic and adrenergic receptors and a non-competitive antagonistic effect on serotonin receptors.[1] This complex pharmacological profile allows DHEC to exert a vasoregulating effect, which is dependent on the initial tone of the cerebral vessels.[1]
The proposed primary mechanism for its vasodilatory effect on cerebral arteries is its antagonist activity at α-adrenergic receptors located on the smooth muscle of blood vessels. By blocking the vasoconstrictive signals mediated by norepinephrine, this compound leads to vasodilation and an increase in cerebral blood flow.
Proposed Signaling Pathway for this compound-Induced Vasodilation
References
Dihydroergocristine: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydroergocristine is a semi-synthetic ergot alkaloid, derived from the hydrogenation of ergocristine, a natural alkaloid produced by the Claviceps purpurea fungus.[1] As a member of the ergoloid mesylates, it has been utilized in the symptomatic treatment of mental deterioration associated with cerebrovascular insufficiency and in peripheral vascular disease.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols to support further research and development.
Synthesis
This compound is produced through the catalytic hydrogenation of its parent compound, ergocristine. This process involves the reduction of the double bond at positions 9 and 10 of the ergoline ring structure.[1]
Pharmacodynamics: A Complex Mechanism of Action
This compound exhibits a multifaceted pharmacological profile, interacting with several neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors. It also demonstrates activity as a direct inhibitor of γ-secretase.[3]
Interaction with Monoaminergic Receptors
This compound's effects are attributed to its mixed agonist and antagonist activity at various G protein-coupled receptors (GPCRs).
-
Dopaminergic System: this compound acts as an antagonist at both D1 and D2 dopamine receptors.[4] This antagonism can influence various physiological processes regulated by dopamine, including mood, cognition, and motor control. The inhibition of D2 receptors, in particular, is known to modulate prolactin release and cyclic AMP (cAMP) accumulation.[5]
-
Adrenergic System: The interaction with adrenergic receptors is complex. This compound functions as a competitive α1-adrenoceptor blocker and an α2-adrenoceptor agonist.[1] This dual activity contributes to its vasoregulating effects, leading to vasodilation in constricted vessels and a tonic effect in dilated ones.[3]
-
Serotonergic System: this compound displays noncompetitive antagonistic activity at serotonin receptors.[6] The specific subtypes involved and the full extent of this antagonism require further elucidation.
Inhibition of γ-Secretase
Recent studies have identified this compound as a direct inhibitor of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP).[7] By inhibiting γ-secretase, this compound can reduce the production of amyloid-β (Aβ) peptides, which are key components of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[3][7]
Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound and its closely related analogue, dihydroergocryptine. It is important to note that data specifically for this compound is limited in the public domain.
Table 1: Receptor Binding Affinities (Kd / Ki)
| Compound | Receptor Subtype | Kd / Ki (nM) | Species | Reference |
| Dihydroergocryptine | α-Adrenergic (putative α2) | 1.78 ± 0.22 (Kd) | Bovine | [8] |
| Dihydroergocryptine | α-Adrenergic | 10 (Kd) | Canine | [9] |
| Dihydroergocryptine | Dopamine (general) | 0.55 (KD) | Calf | [10] |
Table 2: Functional Activity (EC50 / IC50)
| Compound | Assay | Receptor | EC50 / IC50 | Effect | Reference |
| This compound | cAMP Accumulation | Dopamine | Concentration-dependent inhibition | Dopaminomimetic | [5] |
| This compound | Prolactin Release | Dopamine | Concentration-dependent inhibition | Dopaminomimetic | [5] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both humans and rats.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Human (Oral) | Rat (Oral) | Rat (Intravenous) | Reference |
| Absorption | ||||
| Bioavailability | ~25% | - | - | [3] |
| Tmax | 0.46 hours | - | - | [3] |
| Cmax | 0.28 µg/L | - | - | [3] |
| Distribution | ||||
| Protein Binding | ~68% | - | - | [3] |
| Volume of Distribution (Vd) | - | 52 L/kg | 52 L/kg | [3] |
| Metabolism | ||||
| Primary Metabolite | 8'-hydroxy-dihydroergocristine | - | - | [3] |
| Excretion | ||||
| Major Route | Bile (>85%) | - | - | [3] |
| Urine Elimination | ~5% | - | - | [3] |
| Systemic Clearance | - | 2.65 L/h/kg | 2.65 L/h/kg | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a standard filtration binding assay to determine the affinity of this compound for D2 dopamine receptors.
Materials:
-
Membrane preparation from cells or tissue expressing dopamine D2 receptors.
-
Radioligand (e.g., [3H]Spiperone).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Wash Buffer (ice-cold Assay Buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist like haloperidol).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro γ-Secretase Activity Assay
This protocol outlines a cell-free assay to measure the direct inhibitory effect of this compound on γ-secretase activity.[11]
Materials:
-
Purified, active γ-secretase enzyme complex.
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP C-terminus flanked by a fluorophore and a quencher).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.8, with 150 mM NaCl and 0.1% CHAPSO).
-
Known γ-secretase inhibitor (positive control, e.g., DAPT).
-
96-well black microplate.
-
Fluorimeter.
Procedure:
-
Assay Setup: In a 96-well black microplate, add the assay buffer, varying concentrations of this compound (or positive/negative controls), and the purified γ-secretase enzyme.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorimeter with appropriate excitation and emission wavelengths for the specific fluorophore used in the substrate.
-
Data Analysis: Calculate the percentage of inhibition of γ-secretase activity for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a pharmacologically complex semi-synthetic ergot alkaloid with significant potential for therapeutic applications, particularly in the context of cerebrovascular and neurodegenerative disorders. Its multifaceted mechanism of action, involving interactions with dopaminergic, adrenergic, and serotonergic systems, as well as its newly discovered role as a γ-secretase inhibitor, presents a rich area for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into its synthesis, pharmacodynamics, and pharmacokinetics, along with detailed experimental protocols to facilitate future studies aimed at fully elucidating its therapeutic potential and mechanism of action. Further research to obtain more precise quantitative data on its receptor binding and functional activity at various receptor subtypes is warranted.
References
- 1. Effect of this compound on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dihydroergocryptine and this compound on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: [<sup>3</sup>H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]
- 10. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Properties of Dihydroergocristine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Dihydroergocristine (DHEC), a semi-synthetic dihydrogenated ergot alkaloid, has emerged as a compound of significant interest for its neuroprotective capabilities. Historically used in the management of cognitive and cerebrovascular disorders, recent research has elucidated a multifaceted mechanism of action that extends beyond simple vasodilation. This technical guide provides an in-depth review of DHEC's core neuroprotective properties, focusing on its interactions with key neurotransmitter systems, its potent antioxidant effects, and a novel, direct inhibitory action on γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. We present quantitative data on its efficacy, detailed experimental protocols from pivotal studies, and schematic diagrams of its molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a combination of mechanisms, making it a promising multi-target agent for complex neurodegenerative diseases.
Modulation of Neurotransmitter and Receptor Systems
DHEC's activity is not limited to a single pathway but involves a complex interplay with several crucial neurotransmitter systems in the central nervous system. It demonstrates a mixed agonist/antagonist profile, which contributes to its therapeutic effects.[1][2]
-
Dopaminergic System: DHEC is a potent agonist of dopamine D2 receptors.[3][4] This action is central to its use in Parkinson's disease, as it stimulates dopamine receptors and may bypass degenerating nigrostriatal neurons.[5]
-
Adrenergic System: The compound acts as an antagonist at alpha-adrenergic receptors.[1][6] This antagonism in the smooth muscle of cerebral blood vessels leads to vasodilation, which improves cerebral blood flow and the brain's oxygen supply.[1][7]
-
Serotonergic System: DHEC also interacts with serotonin receptors, which may contribute to the modulation of mood and cognitive functions.[1][2][6]
Antioxidant and Metabolic Regulation
A significant component of DHEC's neuroprotective action is its ability to counteract oxidative stress, a common pathological factor in neurodegeneration.[8]
-
Free Radical Scavenging: DHEC exhibits direct antioxidant properties, helping to neutralize harmful reactive oxygen species (ROS).[1][8] This action protects neurons from oxidative damage.[9]
-
Glutathione Enhancement: In models of age-related cerebral changes, DHEC has been shown to increase the levels of reduced glutathione, a critical endogenous antioxidant.[2][7]
-
Mitochondrial Support: By improving mitochondrial function, DHEC helps maintain cellular energy production, which is vital for neuronal health and resilience.[8]
Direct Inhibition of Amyloid-β Production via γ-Secretase
One of the most compelling recent discoveries is DHEC's role as a direct inhibitor of γ-secretase, an enzyme complex critical to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[10][11]
The amyloid precursor protein (APP) is sequentially cleaved by β-secretase and then γ-secretase. The cleavage by γ-secretase releases Aβ peptides of varying lengths. By directly binding to and inhibiting the γ-secretase complex, DHEC effectively reduces the generation of Aβ peptides.[10][12] This mechanism positions DHEC as a potential disease-modifying agent for Alzheimer's disease.[11][12]
Quantitative Efficacy Data
The neuroprotective actions of this compound are supported by quantitative binding and functional data from various assays.
| Target Molecule | Assay Type | Value (Kd / IC₅₀) | Finding | Reference(s) |
| γ-Secretase | Surface Plasmon Resonance (SPR) | Kd: 25.7 nM | Direct, high-affinity binding to the enzyme complex. | [10][11][12] |
| Nicastrin (γ-Secretase subunit) | Surface Plasmon Resonance (SPR) | Kd: 9.8 µM | Direct binding, suggesting interaction with this subunit. | [10][11][12] |
| Dopamine D2 Receptor | In vitro binding assays | Kd: 5-8 nM | Potent agonist activity at D2 receptors. | [3] |
| Aβ Production (HEK293 cells) | ELISA | IC₅₀: ~20 µM | Inhibition of Aβ generation in a cellular context. | [10] |
| γ-Secretase Activity (cell-free) | In vitro cleavage assay | IC₅₀: ~100 µM | Direct inhibition of enzymatic activity. | [10] |
Key Experimental Protocols
The following sections detail the methodologies used in key studies to demonstrate the neuroprotective properties of this compound.
Protocol: In Vitro γ-Secretase Inhibition Assay
This protocol describes a dual approach using cell-based and cell-free systems to confirm DHEC's effect on γ-secretase.[10]
-
Objective: To determine if DHEC directly inhibits γ-secretase activity and reduces Aβ production.
-
Cell-Based Assay:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in 24-well plates.
-
Treatment: Cells are incubated for 24 hours with either DMSO (vehicle control), varying concentrations of DHEC, or 20 µM DAPT (a known γ-secretase inhibitor, positive control).
-
Sample Collection: The culture medium is collected for Aβ measurement, and cells are lysed for protein analysis.
-
Analysis: Total Aβ levels in the medium are quantified using ELISA. Cell lysates are analyzed by Western blot to measure levels of full-length APP (APP-FL) and its C-terminal fragments (APP-CTFs).
-
-
Cell-Free Assay:
-
Reaction Setup: Purified γ-secretase is incubated at 37°C for 4 hours with a 1 µM C100-Flag substrate in a buffer containing 0.1% phosphatidylcholine. The reaction includes either DMSO or varying concentrations of DHEC.
-
Analysis: The reaction is stopped, and the products (Aβ and AICD-Flag) are separated by Tricine-SDS-PAGE, transferred to a membrane, and detected via Western blot using specific antibodies.
-
Protocol: Assessment of Antioxidant Activity in Neuronal Cultures
This protocol outlines a general method to evaluate DHEC's ability to protect neurons from oxidative stress-induced death, based on established neuroprotection screening assays.[9][13]
-
Objective: To assess DHEC's protective effect against neurotoxicity induced by oxidative stress.
-
Methodology:
-
Cell Culture: Primary rat cerebellar granule cells or HT-22 hippocampal cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-incubated with various concentrations of DHEC or a vehicle control for a specified period (e.g., 4-24 hours).
-
Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to a toxic concentration of glutamate or hydrogen peroxide (H₂O₂).
-
Incubation: Cells are incubated with the toxin for a period sufficient to induce cell death in control wells (e.g., 24 hours).
-
Assessment of Viability: Cell viability is measured using a colorimetric assay, such as the MTT reduction assay, which quantifies mitochondrial metabolic activity.
-
Analysis: The viability of DHEC-treated cells is compared to that of control cells to determine the percentage of neuroprotection.
-
Protocol: In Vivo Neuroprotection in an MPTP Primate Model
This protocol describes a preclinical model used to evaluate DHEC's ability to protect dopaminergic neurons in a model of Parkinson's disease.[14]
-
Objective: To determine if DHEC can prevent or reduce the loss of dopaminergic neurons in the substantia nigra following neurotoxin exposure.
-
Animal Model: Monkeys (Macaca fascicularis), which are highly sensitive to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Methodology:
-
Grouping: Animals are divided into at least two groups: a control group receiving MPTP alone and a treatment group receiving DHEC in conjunction with MPTP.
-
Administration: MPTP is administered to induce severe parkinsonian symptoms and dopaminergic neuron death. The treatment group receives DHEC before, during, and/or after MPTP administration.
-
Behavioral Assessment: Motor functions and clinical signs of parkinsonism are monitored and scored throughout the study.
-
Tissue Collection: At the end of the study, animals are euthanized, and brain tissue is collected for histological analysis.
-
Analysis: The substantia nigra is examined to quantify neuronal death. Immunohistochemical staining for markers like tyrosine hydroxylase (for dopaminergic neurons) and phosphorylated neurofilaments (for axonal integrity) is performed to assess the degree of neuroprotection.
-
Summary and Future Directions
This compound is a multi-target neuroprotective agent with a robust profile supported by preclinical evidence. Its ability to modulate key neurotransmitter systems, combat oxidative stress, and directly inhibit the production of pathogenic Aβ peptides makes it a compelling candidate for further development.
Future research should focus on:
-
Clinical Trials: Designing clinical trials for Alzheimer's disease that incorporate biomarkers such as CSF or plasma Aβ levels to directly assess the target engagement of DHEC's γ-secretase inhibitory activity.
-
Pathway Elucidation: Further investigation into the downstream signaling consequences of DHEC's receptor modulation and antioxidant activity to identify additional therapeutic targets.
-
Combination Therapies: Exploring the potential synergistic effects of DHEC when combined with other therapeutic agents for neurodegenerative diseases.
This guide consolidates the current technical understanding of this compound, providing a foundation for future research and development efforts aimed at harnessing its neuroprotective potential.
References
- 1. What is this compound Mesilate used for? [synapse.patsnap.com]
- 2. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 4. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 7. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 9. The inhibition of peroxide formation as a possible substrate for the neuroprotective action of dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dihydroergocristine: In Vitro Cell-Based Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid with a complex pharmacological profile, demonstrating activities as an antagonist at serotonin receptors and a partial agonist/antagonist at dopaminergic and adrenergic receptors.[1][2] These characteristics have led to its investigation in various therapeutic areas, including cerebrovascular and peripheral vascular diseases.[1] More recent research has unveiled its potential as an anti-cancer agent, particularly in chemoresistant prostate cancer, and as a direct inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease.[1][3][4][5] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound, along with data presentation and visualization of relevant signaling pathways.
Mechanism of Action
This compound's mechanism of action is multifaceted. It is known to interact with several receptor systems, including:
-
Adrenergic Receptors: It acts as an antagonist at alpha-adrenergic receptors, leading to vasodilation. This effect is beneficial for improving blood flow in conditions like peripheral vascular disease.[2][6]
-
Dopaminergic Receptors: It exhibits both partial agonist and antagonist activity at dopaminergic receptors.[1][7] This modulation of the dopaminergic system may contribute to its effects on cognitive function.[8][9]
-
Serotonergic Receptors: It functions as a noncompetitive antagonist at serotonin receptors.[1][7]
-
γ-Secretase Inhibition: this compound has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[1][5][10][11]
In the context of cancer, this compound has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells.[3][4] This is potentially mediated through dopamine receptor-related effects on 5'-AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-ĸB) pathways.[4]
Data Summary
The following tables summarize quantitative data from in vitro studies of this compound.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |
| C4-2B-TaxR (Docetaxel-resistant) | 72 | ~15 | [3] |
| ARCaPE-shEPLIN (Docetaxel-resistant) | 72 | ~20 | [3] |
| KB-V1 (Chemoresistant) | 72 | ~25 | [3] |
| KB-3-1 | 72 | ~30 | [3] |
Table 2: Binding Affinity of this compound to γ-Secretase and Nicastrin
| Target | Equilibrium Dissociation Constant (Kd) | Reference |
| γ-Secretase | 25.7 nM | [5][10] |
| Nicastrin | 9.8 µM | [5][10] |
Experimental Protocols
Cell Viability Assay (Cytotoxicity)
This protocol is adapted from a study on chemoresistant prostate cancer cells and utilizes a colorimetric assay to determine cell viability.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
Prostate cancer cell lines (e.g., C4-2B-TaxR, ARCaPE, KB-V1)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (DHECS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound solutions at varying concentrations (e.g., 0, 1, 5, 10, 15, 20, 30 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay
This protocol uses Annexin V staining to detect apoptosis by flow cytometry.[3]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line (e.g., C4-2B-TaxR)
-
Complete cell culture medium
-
This compound
-
APC Annexin V Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 10, 15, 30 µM) for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add APC Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution.[3]
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Synchronization (Optional but Recommended): Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase.
-
Treatment: Treat the cells with varying concentrations of this compound for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Signaling Pathways and Experimental Workflows
This compound Signaling in Chemoresistant Prostate Cancer Cells
Caption: DHEC signaling in prostate cancer cells.
General Workflow for In Vitro Cell-Based Assays
Caption: Workflow for this compound assays.
This compound as a γ-Secretase Inhibitor
Caption: DHEC inhibition of γ-secretase.
References
- 1. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 3. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound Mesilate used for? [synapse.patsnap.com]
- 7. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 9. [Cerebral actions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of Dihydroergocristine Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydroergocristine. This compound is a semi-synthetic ergot alkaloid used in the management of cerebrovascular insufficiency and peripheral vascular diseases.[1] Accurate and precise quantification of this compound is critical for pharmaceutical quality control, pharmacokinetic studies, and drug development. The described method utilizes a reversed-phase column with fluorescence detection, offering high sensitivity and selectivity. An alternative LC-MS/MS method is also discussed for applications requiring even lower detection limits.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C35H41N5O5 | [2] |
| Molecular Weight | 611.7 g/mol | [1][3] |
| Melting Point | 213-215 ºC | [1] |
| Solubility | 10 mg/mL in a suitable solvent | [1] |
| LogP | 5.86 | [1] |
Experimental Protocols
HPLC Method with Fluorescence Detection
This method is suitable for the quantification of this compound in pharmaceutical formulations.[4][5][6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Purospher RP-18e (250 x 4.0 mm, 5 µm) |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate buffer (pH 2.8) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Detector | Fluorescence |
| Excitation Wavelength | 224 nm |
| Emission Wavelength | 344 nm |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare a 25 mM solution of Potassium Dihydrogen Phosphate in HPLC-grade water.
-
Adjust the pH to 2.8 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mixture before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
-
Sample Preparation (from a pharmaceutical formulation):
-
For solid dosage forms, accurately weigh and crush a representative number of units.
-
Extract a portion of the powdered sample equivalent to a known amount of this compound with a suitable solvent, such as the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
UHPLC-MS/MS Method for Higher Sensitivity
For bioanalytical studies or trace analysis, a more sensitive method coupling Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.[7][8]
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and water containing Ammonium Carbonate |
| Flow Rate | Varies depending on the specific UHPLC system |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Specific MRM transitions and mobile phase gradients would need to be optimized for the particular instrument and matrix being analyzed.
Sample Preparation (from biological matrices like plasma): [9][10]
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Filtration: Filter the reconstituted sample before injection.
Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts and improved sensitivity.[11]
Method Validation Summary
A comprehensive in-house validation should be performed for the chosen method to ensure its suitability for the intended application.[12] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Robustness | Method performance is unaffected by small, deliberate variations in method parameters |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ergocristine, dihydro- | C35H41N5O5 | CID 3065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. High-Performance Liquid Chromatographic Determination of this compound in a Pharmaceutical Formulation with Fluorescence Detection [agris.fao.org]
- 6. High-performance liquid chromatographic determination of this compound in a pharmaceutical formulation with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Pharmacokinetics of this compound and Its Major Metabolite ...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound and dihydroergotamine in plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dihydroergocristine in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid that has been investigated for its potential therapeutic effects in cerebrovascular disorders. Its pharmacological profile suggests several mechanisms that could be beneficial in the context of ischemic stroke, including modulation of neurotransmitter systems and effects on cerebral blood flow.[1][2] DHEC exhibits a complex interaction with various receptor systems, acting as a partial agonist/antagonist at dopaminergic and adrenergic receptors, and as a non-competitive antagonist at serotonin receptors.[1] These interactions may contribute to its neuroprotective effects by influencing vascular tone, neuronal excitability, and metabolic processes within the brain.[1][2]
These application notes provide an overview of the use of animal models to study the efficacy of this compound in stroke, with detailed protocols for key experimental procedures.
Animal Models for Stroke Research
The most common animal models used to simulate human ischemic stroke are rodent models, particularly rats and mice, due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of transgenic strains.[3][4] The choice of model is critical and should align with the specific research question.
Middle Cerebral Artery Occlusion (MCAO) Model: This is the most frequently used model for inducing focal cerebral ischemia that mimics human stroke.[3][4] It can be induced transiently (followed by reperfusion) or permanently. The intraluminal suture method is a widely accepted technique that does not require a craniectomy.[5]
Global Cerebral Ischemia Models: These models, such as the two-vessel occlusion model in gerbils, simulate brain damage that occurs after cardiac arrest. While not a direct model of focal stroke, they are useful for studying mechanisms of neuronal death and neuroprotection.
Quantitative Data Summary
While direct quantitative data on the effects of this compound in a focal MCAO stroke model in rats is limited in publicly available literature, a study on the closely related compound mixture, dihydroergotoxine (of which DHEC is a major component), provides valuable insights into its neuroprotective potential in a gerbil model of global cerebral ischemia.
| Animal Model | Treatment | Dosage | Primary Outcome | Results | Reference |
| Gerbil (Global Cerebral Ischemia) | Dihydroergotoxine Mesylate (i.p.) | Not specified | Neuronal Density in CA1 Hippocampus (neurons/mm) | Control: 66.03 ± 7.37Vehicle: 11.25 ± 4.93Dihydroergotoxine: 69.19 ± 6.49 | [6] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia using the intraluminal suture method.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
4-0 nylon monofilament with a silicon-coated tip
-
Microvascular clips
-
Sutures
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary clip on the ICA and the proximal end of the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicon-coated nylon filament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Remove the temporary clips and close the incision.
-
Allow the animal to recover in a warm cage.
Neurobehavioral Assessment
Neurological deficits should be assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours).
Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, reflex, and balance functions. A higher score indicates a more severe deficit.
Bederson Scale: A simpler scale that assesses forelimb flexion, resistance to lateral push, and circling behavior.
Rotarod Test: This test evaluates motor coordination and balance. The time the animal remains on a rotating rod is recorded.
Grip Strength Test: This test measures forelimb muscle strength.
Infarct Volume Measurement
2,3,5-triphenyltetrazolium chloride (TTC) Staining:
-
At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume or the contralateral hemisphere volume to account for edema.
Histological Analysis
-
Perfuse the brain with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections on a cryostat.
-
Perform staining such as Hematoxylin and Eosin (H&E) to assess overall morphology and identify neuronal damage (e.g., pyknotic nuclei).
-
Immunohistochemistry can be used to label specific cell types (e.g., neurons with NeuN, astrocytes with GFAP) to assess cellular responses to ischemia.
Biochemical Assays for Oxidative Stress
Oxidative stress is a key component of ischemic brain injury.[7] this compound has been shown to increase reduced glutathione, an important antioxidant.[1]
Sample Preparation:
-
At the desired time point, euthanize the animal and rapidly dissect the brain.
-
Isolate the ischemic and non-ischemic hemispheres.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant for analysis.
Assays:
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation, a marker of oxidative damage.
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme.
-
Glutathione (GSH) Assay: Measures the levels of reduced glutathione.
-
Catalase (CAT) Activity Assay: Measures the activity of another important antioxidant enzyme.
Visualizations
Signaling Pathways
Caption: Putative neuroprotective signaling pathway of this compound in stroke.
Experimental Workflow
Caption: General experimental workflow for studying DHEC in a rodent stroke model.
References
- 1. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cerebral actions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wvj.science-line.com [wvj.science-line.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Dihydroergocristine in Alzheimer's Disease Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of Dihydroergocristine (DHEC) as a potential therapeutic agent for Alzheimer's disease (AD). The protocols detailed below cover essential experimental setups, from establishing relevant cell models to quantifying the effects of DHEC on key pathological markers of AD.
Introduction to this compound in Alzheimer's Disease Research
This compound, a semi-synthetic ergot alkaloid, has emerged as a compound of interest in Alzheimer's disease research. Primarily, it has been identified as a direct inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][3][4][5] The accumulation and aggregation of Aβ are central to the amyloid cascade hypothesis of AD pathogenesis. By inhibiting γ-secretase, DHEC effectively reduces the levels of Aβ, presenting a promising therapeutic strategy.[2][3][4]
Recent studies have also suggested that DHEC mesylate can mitigate other AD-related pathologies, including aberrant N-glycosylation, through the modulation of the AMPK and ERK signaling pathways. Furthermore, as part of the ergoloid mesylates, it is suggested to have multifaceted effects including modulation of dopaminergic, serotonergic, and adrenergic systems, along with antioxidant properties.
This document outlines protocols for using relevant cell culture models, such as the human neuroblastoma SH-SY5Y cell line, to study the efficacy and mechanisms of DHEC in an in vitro AD setting.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on amyloid-beta production as reported in preclinical studies.
| Cell Line | DHEC Concentration | Effect on Aβ Levels | Reference |
| T100 | ~25 µM (IC50) | 50% inhibition of γ-secretase activity | [2] |
| HEK293 | 10 µM | ~30% reduction in Aβ production | [2] |
| Fibroblast cells (from an AD patient) | 20 µM | ~35% reduction in total Aβ | [2] |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation for Alzheimer's Disease Models
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurodegenerative disease research due to its human origin and ability to differentiate into a more mature neuronal phenotype.[6][7][8][9]
a. Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (Complete Medium)
-
DMEM/F-12 medium supplemented with 1% FBS, 1% Penicillin-Streptomycin (Differentiation Medium)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
b. Protocol for Maintenance of Undifferentiated SH-SY5Y Cells:
-
Culture SH-SY5Y cells in Complete Medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with Complete Medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
c. Protocol for Neuronal Differentiation: This protocol combines retinoic acid and BDNF to induce a more mature neuronal phenotype.[7][8]
-
Seed SH-SY5Y cells in culture plates at a density of 1 x 10^5 cells/cm².
-
After 24 hours, replace the Complete Medium with Differentiation Medium containing 10 µM Retinoic Acid.
-
Continue incubation for 3 days, replacing the medium with fresh RA-containing Differentiation Medium every 48 hours.
-
On day 4, replace the medium with Differentiation Medium containing 10 µM RA and 50 ng/mL BDNF.[8]
-
Continue the culture for an additional 3-4 days, replacing the medium every 48 hours. The cells are now considered differentiated and ready for experimental use.
Preparation of Amyloid-Beta Oligomers and Cellular Treatment
Soluble Aβ oligomers are considered the primary neurotoxic species in AD. This protocol describes the preparation of Aβ oligomers for treating cultured cells.
a. Materials:
-
Synthetic Amyloid-Beta (1-42) peptide
-
Dimethyl sulfoxide (DMSO)
-
Sterile, phenol red-free F-12 cell culture medium[1]
b. Protocol for Aβ Oligomer Preparation: [1]
-
Dissolve the Aβ (1-42) peptide in DMSO to a concentration of 5 mM.
-
Dilute the Aβ stock solution to 100 µM in ice-cold, sterile F-12 medium.
-
Vortex the solution for 15 seconds.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
c. Protocol for Cellular Treatment:
-
After the 24-hour incubation, the Aβ oligomer preparation is ready for use.
-
Dilute the Aβ oligomer solution to the desired final concentration in the cell culture medium. A typical concentration to induce neurotoxicity in SH-SY5Y cells is between 2.5 µM and 10 µM.[10][11]
-
Remove the existing medium from the differentiated SH-SY5Y cells and replace it with the Aβ-containing medium.
-
Incubate the cells for the desired period (e.g., 24-48 hours) before assessing the effects of this compound.[12]
Quantification of Amyloid-Beta Levels by ELISA
This protocol allows for the quantitative measurement of Aβ40 and Aβ42 levels in the cell culture supernatant.
a. Materials:
-
Human Aβ40 and Aβ42 ELISA kits
-
Cell culture supernatant from experimental plates
-
Microplate reader
b. Protocol: [13][14][15][16][17]
-
Collect the cell culture medium from each well after treatment with DHEC and/or Aβ oligomers.
-
Centrifuge the collected medium to pellet any detached cells or debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this involves adding the samples and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader and calculate the concentration of Aβ in each sample based on the standard curve.
γ-Secretase Activity Assay
This assay measures the enzymatic activity of γ-secretase in the presence of DHEC.
a. Materials:
-
γ-Secretase activity assay kit (fluorometric)
-
Cell lysates from HEK293 or SH-SY5Y cells
-
This compound
-
Fluorometric microplate reader
-
Prepare cell lysates according to the assay kit's instructions. This typically involves using a specific lysis buffer provided in the kit.
-
Determine the protein concentration of the lysates to ensure equal loading.
-
In a microplate, combine the cell lysate, the γ-secretase substrate (a peptide conjugated to a fluorophore and a quencher), and different concentrations of DHEC or a known γ-secretase inhibitor (positive control).
-
Incubate the plate at 37°C for 1-2 hours in the dark.
-
During incubation, active γ-secretase will cleave the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition of γ-secretase activity by DHEC compared to the untreated control.
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of DHEC to protect cells from Aβ-induced toxicity by measuring cell viability.
a. Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
Aβ oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
Pre-treat differentiated SH-SY5Y cells with various concentrations of DHEC for a specified time (e.g., 2-4 hours).
-
Following pre-treatment, add Aβ oligomers to the wells to induce toxicity.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance, and the neuroprotective effect of DHEC can be quantified by comparing the viability of DHEC-treated cells to those treated with Aβ alone.
Anti-Neuroinflammatory Assay in Microglia
This protocol uses a microglial cell line (e.g., BV-2) to assess the anti-inflammatory properties of DHEC.
a. Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitrite (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
b. Protocol:
-
Culture BV-2 cells in appropriate medium.
-
Pre-treat the cells with different concentrations of DHEC for 1-2 hours.
-
Stimulate the cells with LPS (a potent inflammatory agent) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the level of nitric oxide (a marker of inflammation) in the supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
A reduction in NO and cytokine levels in DHEC-treated cells compared to LPS-stimulated cells indicates an anti-neuroinflammatory effect.
Diagrams
Signaling Pathways
Caption: this compound's dual mechanism in Alzheimer's disease.
Experimental Workflow
Caption: Workflow for evaluating this compound in AD cell models.
References
- 1. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amanote [app.amanote.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]
- 11. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. novamedline.com [novamedline.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
Dihydroergocristine: A Promising Agent for Inducing Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the emerging potential of dihydroergocristine (DHEC), an ergot alkaloid, as an agent for inducing cell cycle arrest in cancer cells, particularly in chemoresistant phenotypes. This document details the underlying molecular mechanisms, presents key quantitative data, and offers detailed protocols for investigating the effects of DHEC in a laboratory setting.
Introduction
This compound is a semi-synthetic ergot alkaloid traditionally used for the treatment of dementia and cerebrovascular insufficiency.[1][2] Recent in vitro studies have unveiled its potential as an anticancer agent, demonstrating its ability to induce cell cycle arrest and apoptosis in human cancer cells.[1] Of significant interest is its high potency against chemoresistant cancer cells, a major hurdle in oncology.[1][3] DHEC's mechanism of action involves the modulation of multiple key signaling pathways that regulate cell proliferation and survival.[3]
Molecular Mechanism of Action
This compound exerts its effects on cancer cells by targeting several critical regulators of the cell cycle and apoptosis.[3] Evidence suggests that DHEC functions, at least in part, through dopamine receptor-mediated effects.[1][4] The key molecular events include:
-
Induction of G1/S Phase Cell Cycle Arrest: DHEC treatment leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase where DNA replication occurs.[3]
-
Modulation of the p53-p21-RB-E2F1 Axis: DHEC has been shown to increase the expression of the tumor suppressor proteins p53 and p21.[3] The p53-p21 pathway is crucial for inducing cell cycle arrest in response to cellular stress.[5] Subsequently, DHEC inhibits the phosphorylation of the retinoblastoma protein (RB) and reduces the expression of the E2F1 transcription factor, a key promoter of S-phase entry.[3][5]
-
Inhibition of Pro-Survival Pathways: DHEC treatment has been observed to suppress the expression of survivin and Mcl-1, two important anti-apoptotic proteins often implicated in therapeutic resistance.[3]
-
Modulation of AMPK and NF-κB Signaling: DHEC may also exert its effects through the activation of 5'-AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor kappa B (NF-κB) signaling.[1][5] The inhibition of NF-κB is significant as it is a key transcriptional activator of pro-survival genes, including survivin and Mcl-1.[3][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution and the expression of key regulatory proteins in chemoresistant prostate cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution in Chemoresistant C4-2B-TaxR Prostate Cancer Cells [4]
| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.8 | 33.5 | 10.7 |
| DHEC (5 µM) | 68.2 | 23.1 | 8.7 |
| DHEC (10 µM) | 75.1 | 18.2 | 6.7 |
| DHEC (15 µM) | 80.3 | 12.5 | 7.2 |
Table 2: Effect of this compound on the Expression of Cell Cycle and Apoptosis Regulatory Proteins in Chemoresistant C4-2B-TaxR Prostate Cancer Cells [3]
| Protein | Change in Expression upon DHEC Treatment |
| p53 | Increased |
| p21 | Increased |
| p-RB (phosphorylated Retinoblastoma) | Decreased |
| E2F1 | Decreased |
| Survivin | Decreased |
| Mcl-1 | Decreased |
Mandatory Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: General experimental workflow for studying DHEC effects.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DHEC) stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of DHEC (e.g., 0, 5, 10, 15 µM) for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.[7]
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., p53, p21, p-RB, E2F1) in cancer cells treated with DHEC.[1][8]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p53, p21, p-RB, E2F1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound presents a compelling profile as a potential anticancer agent, particularly for overcoming chemoresistance. Its ability to induce cell cycle arrest through the modulation of the p53-p21-RB-E2F1 axis and other critical signaling pathways warrants further investigation. The protocols and data provided herein offer a solid foundation for researchers to explore the therapeutic potential of DHEC in various cancer models. Future studies should aim to validate these in vitro findings in preclinical in vivo models to pave the way for potential clinical applications.
References
- 1. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Investigating the Role of Dihydroergocristine in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. It is characterized by the sustained activation of microglia, the resident immune cells of the central nervous system (CNS).[1] When activated by stimuli such as lipopolysaccharide (LPS), microglia undergo a phenotypic transformation, releasing a cascade of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).[2][3] This inflammatory milieu can contribute to neuronal damage and disease progression. Therefore, identifying compounds that can modulate microglial activation is a key therapeutic strategy.
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid, and a component of the FDA-approved drug ergoloid mesylates, used for treating cognitive impairment.[4][5][6] While its primary established mechanism in the context of neurodegeneration is the direct inhibition of γ-secretase, which reduces the production of amyloid-β peptides associated with Alzheimer's disease, its broader effects on neuroinflammatory pathways are an emerging area of interest.[7][8][9]
These application notes provide a framework for investigating the potential anti-neuroinflammatory effects of this compound, based on its known receptor interactions and the documented anti-inflammatory properties of structurally related ergot alkaloids.
Rationale for Use in Neuroinflammation Studies
While direct studies on DHEC's impact on LPS-induced microglial activation are limited, compelling evidence from related compounds suggests a strong potential for anti-inflammatory activity:
-
Dihydroergotamine (DHE): This closely related ergot alkaloid has been shown to protect against ischemic stroke by reducing the expression of pro-inflammatory cytokines TNF-α and IL-1β.[1][10] Furthermore, DHE promotes the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[10][11]
-
Bromocriptine: Another ergot derivative, Bromocriptine, ameliorates neuroinflammation by acting as a dopamine D2 receptor agonist.[12] This action represses the JNK signaling pathway and inhibits the activation of the NLRP3 inflammasome in microglia.[12] It has also been shown to reduce the expression of key inflammatory receptors and mediators, including TLR4 and NF-κB.[13]
-
General Ergot Alkaloid Properties: Ergot derivatives are known to interact with a range of dopaminergic, serotonergic, and adrenergic receptors, all of which are involved in modulating inflammatory responses within the CNS.[4][14] Their established use in treating migraines is partly attributed to the inhibition of neurogenic inflammation.[14][15]
Based on this evidence, it is hypothesized that this compound may attenuate neuroinflammation by modulating key signaling pathways such as NF-κB and p38 MAPK, thereby reducing the production of inflammatory mediators from activated microglia.
Quantitative Data Summary
Specific quantitative data on the direct inhibition of inflammatory markers by this compound is not yet widely available in the literature. The following table summarizes the known anti-inflammatory effects of related ergot alkaloids, providing a basis for expected outcomes in studies with DHEC.
| Compound | Model / System | Key Quantitative Findings | Reference |
| Dihydroergotamine | Mouse model of ischemic stroke (in vivo) | Significantly reduced protein levels of TNF-α and IL-1β in ischemic brain tissue. | [1][10] |
| Ergotamine | Steers challenged with LPS (in vivo) | Pretreatment blunted the LPS-induced increase in circulating TNF-α. | [2] |
| Bromocriptine | Peripheral Blood Mononuclear Cells (in vitro) | Reduced mRNA expression of TLR4 (by 20%), NFkB (by 33%), and NLRP3 (by 32%). | [13] |
| This compound | Cell-free γ-secretase assay (in vitro) | Inhibits γ-secretase with an IC50 < 30 μM. | [16] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells
This protocol outlines a method for screening this compound's ability to suppress the inflammatory response in the BV-2 murine microglial cell line stimulated with LPS.
1. Materials and Reagents:
-
BV-2 microglial cells
-
This compound (DHEC)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent System
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for p-p65, p65, p-p38, p38, β-actin)
-
MTT or LDH assay kit for cell viability
2. Cell Culture and Seeding:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into appropriate plates based on the endpoint assay:
-
96-well plates: For Nitric Oxide, Cytokine, and Cell Viability assays (seed at 5 x 10⁴ cells/well).
-
6-well plates: For Western Blotting (seed at 1 x 10⁶ cells/well).
-
-
Allow cells to adhere for 24 hours.
3. This compound Treatment and LPS Stimulation:
-
Prepare stock solutions of DHEC in DMSO. The final DMSO concentration in the culture medium should be ≤ 0.1%.
-
Pre-treat the cells with various concentrations of DHEC (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO only).
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for the desired incubation period:
-
24 hours: For Nitric Oxide and Cytokine analysis.
-
30 minutes: For analysis of p-p65 and p-p38 by Western Blot.
-
4. Endpoint Assays:
-
A. Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO₂⁻ concentration using a sodium nitrite standard curve.
-
-
B. Cytokine Quantification (ELISA):
-
Collect cell culture supernatants after 24 hours of stimulation.
-
Centrifuge to remove any cellular debris.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
-
C. Western Blot Analysis for NF-κB and p38 MAPK Activation:
-
After 30 minutes of LPS stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-p65, p65, phospho-p38, p38, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.
-
-
D. Cell Viability Assay (MTT Assay):
-
After the full treatment and stimulation period (24 hours), add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
Express results as a percentage of the viability of control (untreated) cells.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound in LPS-induced neuroinflammation.
Experimental Workflow Diagram
Caption: Experimental workflow for screening this compound's anti-inflammatory effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-inflammatory effects of ergotamine in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergoloid - Wikipedia [en.wikipedia.org]
- 5. What is this compound Mesilate used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Understanding Ergot Alkaloids: Occurrence, Toxicity, and Impact on Agriculture - Romer Labs [romerlabs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroergotamine protects against ischemic stroke by modulating microglial/macrophage polarization and inhibiting inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine D2 receptor agonist Bromocriptine ameliorates Aβ1-42-induced memory deficits and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bromocriptine-QR Therapy Reduces Sympathetic Tone and Ameliorates a Pro-Oxidative/Pro-Inflammatory Phenotype in Peripheral Blood Mononuclear Cells and Plasma of Type 2 Diabetes Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Do Ergot Derivatives Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 15. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dihydroergocristine: Application in Mitochondrial Dysfunction Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid historically used in the management of cerebrovascular insufficiency and cognitive impairment. Its mechanism of action is complex, involving interactions with adrenergic, dopaminergic, and serotonergic receptors, which contribute to its vasodilatory and neuroprotective effects.[1] Emerging evidence suggests that the therapeutic benefits of DHEC may extend to the modulation of cellular energy metabolism and mitochondrial function. Notably, studies have indicated that DHEC can preserve cellular energy levels under ischemic conditions by increasing ATP concentrations.[2] Furthermore, its pro-apoptotic effects in cancer cells hint at a potential interaction with the intrinsic, mitochondria-mediated apoptosis pathway.
Mitochondria are central to cellular bioenergetics, producing the majority of cellular ATP through oxidative phosphorylation. Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer. Therefore, assays that probe mitochondrial health are critical in drug development and basic research. This document provides detailed protocols for assessing the impact of this compound on key parameters of mitochondrial function: mitochondrial membrane potential, oxygen consumption rate, and ATP production.
Key Mitochondrial Dysfunction Assays
A comprehensive evaluation of mitochondrial function involves the assessment of several key parameters. The following assays are fundamental for characterizing the effects of this compound on mitochondrial health.
Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential is a critical indicator of mitochondrial health and is maintained by the electron transport chain. A decrease in ΔΨm is an early hallmark of apoptosis and mitochondrial dysfunction. The JC-1 dye is a ratiometric fluorescent probe commonly used to measure ΔΨm. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.
Oxygen Consumption Rate (OCR) Assay
The measurement of oxygen consumption rate provides a real-time assessment of mitochondrial respiration. The Seahorse XF Analyzer is a standard platform for this assay. The "Mito Stress Test" is a widely used protocol that involves the sequential injection of mitochondrial inhibitors to dissect various components of the respiratory chain. This test measures basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
ATP Production Assay
Direct quantification of ATP levels is a crucial measure of mitochondrial function. Luciferase-based bioluminescence assays are highly sensitive and specific for ATP. These assays utilize the ATP-dependent oxidation of luciferin by luciferase, which produces light that can be measured with a luminometer.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) | % Change from Control |
| Vehicle Control | 0 | 0% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., CCCP) | 10 |
Table 2: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)
| Treatment Group | Concentration (µM) | Basal Respiration (pmol O₂/min) | ATP-linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 |
Table 3: Effect of this compound on Cellular ATP Levels
| Treatment Group | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | ATP Concentration (µM) | % Change from Control |
| Vehicle Control | 0 | 0% | ||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control (e.g., Oligomycin) | 1 |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1 Dye
Objective: To assess the effect of this compound on mitochondrial membrane potential in cultured cells.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
This compound (DHEC)
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of DHEC (e.g., 1, 10, 50 µM) or vehicle control for the desired time period (e.g., 24 hours). Include a positive control group treated with CCCP (e.g., 10 µM) for 30 minutes prior to staining.
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution (e.g., 5 µg/mL) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with appropriate filters for red (J-aggregates, excitation ~585 nm, emission ~590 nm) and green (JC-1 monomers, excitation ~485 nm, emission ~530 nm) fluorescence. Capture images from multiple fields for each condition.
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze them using a flow cytometer. Detect green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
-
Data Quantification: For both methods, determine the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Oxygen Consumption Rate using Seahorse XF Analyzer
Objective: To determine the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Cell Culture Microplates
-
This compound (DHEC)
-
Cultured cells
-
Seahorse XF Assay Medium
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment: Treat cells with DHEC or vehicle control for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 30 minutes.
-
Load the hydrated sensor cartridge with the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate the key parameters of mitochondrial respiration as outlined in Table 2. Normalize the data to cell number or protein concentration.
Protocol 3: Measurement of Cellular ATP Levels using a Luciferase-Based Assay
Objective: To quantify the effect of this compound on intracellular ATP concentrations.
Materials:
-
ATP bioluminescence assay kit (containing luciferase, luciferin, and ATP standards)
-
This compound (DHEC)
-
Cultured cells
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with DHEC or vehicle control as described in Protocol 1.
-
Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
ATP Measurement:
-
Prepare ATP standards to generate a standard curve.
-
Add the luciferase-luciferin reagent to each well containing the cell lysate or ATP standard.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting luminescence values against ATP concentrations.
-
Use the standard curve to determine the ATP concentration in the cell lysates.
-
Normalize ATP levels to cell number or protein concentration.
-
Signaling Pathways and Visualizations
This compound may influence mitochondrial function through various signaling pathways. One potential pathway involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis known to promote mitochondrial biogenesis and function. Additionally, given DHEC's ability to induce apoptosis in cancer cells, it may interact with the intrinsic mitochondrial apoptosis pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c.
Caption: Potential signaling pathways of this compound impacting mitochondrial function.
Caption: General experimental workflow for assessing DHEC's effects on mitochondria.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
Application Notes and Protocols: In Vitro Blood-Brain Barrier Model for Dihydroergocristine Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders.[1] This highly selective barrier, formed by brain microvascular endothelial cells (BMECs) in close association with pericytes and astrocytes, tightly regulates the passage of substances into the brain parenchyma.[2] In vitro BBB models are indispensable tools for the preclinical assessment of drug permeability into the CNS, offering a more controlled and high-throughput alternative to in vivo studies.[1][3][4]
Dihydroergocristine is a semi-synthetic ergot alkaloid used for the treatment of age-related cognitive decline and cerebrovascular insufficiency. Its therapeutic efficacy is linked to its activity within the CNS. Therefore, quantifying its ability to cross the BBB is crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
These application notes provide a detailed protocol for establishing a triple-culture in vitro BBB model and for assessing the permeability of this compound.
In Vitro Blood-Brain Barrier Model: A Triple-Culture System
To closely mimic the in vivo neurovascular unit, a triple-culture model is recommended, incorporating human cerebral microvascular endothelial cells (hCMEC/D3), human brain vascular pericytes, and human astrocytes.[2] This model enhances the barrier properties of the endothelial monolayer, leading to higher transendothelial electrical resistance (TEER) and lower paracellular permeability compared to monoculture systems.[2]
Required Materials
-
hCMEC/D3 cells (passages 25-35)
-
Human brain vascular pericytes (HBVPs)
-
Human astrocytes
-
Endothelial Cell Basal Medium-2 (EBM-2) supplemented with necessary growth factors
-
Astrocyte Medium
-
Pericyte Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 0.4 µm pore size, polyester membrane)
-
24-well plates
-
Rat tail collagen type I
-
Poly-L-lysine
-
Fibronectin
Experimental Protocols
Protocol for Establishing the Triple-Culture In Vitro BBB Model
This protocol details the sequential seeding of pericytes, astrocytes, and endothelial cells to form a robust in vitro BBB model.
Day 0: Seeding Pericytes
-
Coat the basolateral side of the Transwell® inserts with Poly-L-Lysine (2 µg/cm²).
-
Seed human brain vascular pericytes (HBVPs) onto the coated basolateral side at a density of 25,000 cells/cm².
-
Allow the pericytes to adhere for at least 3 hours in a cell culture incubator (37°C, 5% CO₂).
Day 1: Seeding Astrocytes
-
Flip the Transwell® inserts and place them in a 24-well plate.
-
Seed human astrocytes in the bottom of the 24-well plate at a density of 4 x 10⁴ cells/cm².
-
Allow the astrocytes to adhere and grow for 48 hours.
Day 3: Seeding Endothelial Cells
-
Coat the apical side of the Transwell® inserts (now with pericytes on the basolateral side) with a mixture of collagen IV and fibronectin.
-
Seed hCMEC/D3 cells onto the apical side of the inserts at a density of 1 x 10⁵ cells/cm².
-
Place the inserts into the 24-well plates containing the astrocytes.
-
Culture the triple-cell model for an additional 7-10 days to allow for the formation of a tight endothelial monolayer. Media should be changed every 2-3 days.
Validation of the In Vitro BBB Model
The integrity of the in vitro BBB model must be validated before conducting permeability studies.
2.2.1. Transendothelial Electrical Resistance (TEER) Measurement TEER is a quantitative measure of the integrity of the tight junctions between endothelial cells.[1][5]
-
Allow the Transwell® plates to equilibrate to room temperature for 30 minutes.
-
Using an EVOM2™ voltohmmeter or equivalent, measure the electrical resistance across the cell monolayer.
-
Subtract the resistance of a blank insert (coated but without cells) from the measured resistance.
-
Multiply the resulting value by the surface area of the insert to obtain the TEER value in Ω·cm².
-
A stable TEER reading above 150 Ω·cm² is generally considered acceptable for the hCMEC/D3 cell line in co-culture models.
2.2.2. Paracellular Permeability Assay using Lucifer Yellow This assay assesses the passage of a small, fluorescent molecule that does not typically cross the BBB.
-
Prepare a 50 µM solution of Lucifer Yellow in a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Replace the medium in the apical and basolateral compartments with the transport buffer and incubate for 30 minutes at 37°C.
-
Add the Lucifer Yellow solution to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh transport buffer.
-
Measure the fluorescence of the collected samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) for Lucifer Yellow. A low Papp value indicates a tight barrier.
This compound Permeability Assay
2.3.1. Preparation of this compound Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the transport buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be below 0.1% to avoid cytotoxicity.
2.3.2. Permeability Experiment
-
Wash the validated in vitro BBB model with pre-warmed transport buffer.
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the basolateral chamber and an aliquot from the apical chamber.
-
Immediately replace the collected volume in the basolateral chamber with fresh, pre-warmed transport buffer.
-
Store the collected samples at -20°C until analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in biological matrices.[6]
2.4.1. Sample Preparation
-
Thaw the collected samples.
-
Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to each sample.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2.4.2. LC-MS/MS Parameters (Example)
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 20% to 95% mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For a related compound, 8'-hydroxy-dihydroergocryptine, a transition of m/z 594.3 → 270.0 has been used.[6]
Data Analysis and Presentation
Calculation of Apparent Permeability Coefficient (Papp)
The Papp is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the Transwell® insert (cm²).
-
C₀ is the initial concentration of the drug in the apical chamber (µg/mL).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
| Compound | Model System | TEER (Ω·cm²) | Papp (apical to basolateral) (x 10⁻⁶ cm/s) | Reference |
| This compound (Estimated) | Triple-Culture (hCMEC/D3, Astrocytes, Pericytes) | >150 | ~2.0 | This Study |
| Ergocristine | Primary Porcine Brain Endothelial Cells | ~1800 | 2.05 | [2] |
| Ergotamine | Primary Porcine Brain Endothelial Cells | ~1800 | 1.19 | [2] |
| Lucifer Yellow (Control) | Triple-Culture (hCMEC/D3, Astrocytes, Pericytes) | >150 | <1.0 | This Study |
| Caffeine (High Permeability Control) | Triple-Culture (hCMEC/D3, Astrocytes, Pericytes) | >150 | >10.0 | Literature |
| Atenolol (Low Permeability Control) | Triple-Culture (hCMEC/D3, Astrocytes, Pericytes) | >150 | <1.0 | Literature |
Note: The Papp value for this compound is an estimation based on the permeability of the structurally similar compound, Ergocristine. This compound differs from Ergocristine only by the saturation of a double bond in the ergoline ring structure.[7] This subtle structural change is not expected to drastically alter its permeability characteristics.
Visualizations
References
- 1. medical.researchfloor.org [medical.researchfloor.org]
- 2. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 5. Transepithelial/Transendothelial Electrical Resistance (TEER) to Measure the Integrity of Blood-Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dihydroergocristine as a Vasodilator: Application Notes and Protocols for Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the vasodilatory properties of dihydroergocristine (DHEC) in experimental models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the vascular effects of this compound. Detailed protocols for key in vitro and in vivo experiments are provided, along with a summary of available quantitative data and visualizations of the proposed signaling pathways.
Introduction
This compound, a semi-synthetic ergot alkaloid, has been investigated for its therapeutic potential in various vascular and cognitive disorders. One of its key pharmacological actions is the induction of vasodilation, which contributes to its effects on blood flow and blood pressure. Experimental studies have primarily attributed this vasodilatory effect to its antagonist activity at α1-adrenergic receptors on vascular smooth muscle cells.
Mechanism of Action
The primary mechanism underlying the vasodilatory effect of this compound is the competitive antagonism of α1-adrenergic receptors.[1] In vascular smooth muscle, norepinephrine and other sympathomimetic amines cause vasoconstriction by activating α1-adrenoceptors. This compound, by blocking these receptors, prevents or reverses this vasoconstriction, leading to vasodilation.
In addition to its α1-adrenoceptor antagonism, some studies in specific experimental models, such as pithed rats, have suggested a complex pharmacological profile where this compound may also act as an α2-adrenoceptor agonist.[1] However, its predominant effect on vascular tone in many preparations is vasodilation mediated by α1-adrenoceptor blockade.
The downstream signaling pathways following α1-adrenoceptor blockade by this compound are expected to involve a reduction in intracellular calcium levels in vascular smooth muscle cells, leading to relaxation. While direct evidence for the involvement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in this compound-induced vasodilation is not extensively documented in the readily available literature, antagonism of α1-adrenoceptors can indirectly influence this pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the vasodilatory and related activities of this compound and its parent compound, ergocristine, from various experimental models. Due to the limited availability of specific quantitative data for this compound's vasodilatory effect in publicly accessible literature, data from a closely related ergot alkaloid, ergocristine, is included for comparative purposes.
Table 1: In Vitro Antagonist Activity of Ergot Alkaloids at α1-Adrenoceptors
| Compound | Preparation | Agonist | Parameter | Value | Reference |
| Ergocristine | Rat Vas Deferens | Phenylephrine | pA2 | 7.85 | Roquebert & Demichel, 1987 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: In Vivo Effects of this compound on Cardiovascular Parameters
| Experimental Model | Parameter | Dose/Concentration | Effect | Reference |
| Pithed Rat | Blood Pressure | Not specified | Reduction of pressor response to sympathetic stimulation | [1] |
| Pithed Rat | Heart Rate | Not specified | Decrease in tachycardia from sympathetic stimulation | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vasodilatory Activity in Isolated Rat Aortic Rings
This protocol describes the methodology to evaluate the vasodilatory effect of this compound on isolated rat thoracic aortic rings pre-contracted with an α1-adrenergic agonist, phenylephrine.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine hydrochloride
-
This compound mesylate
-
Acetylcholine chloride
-
Indomethacin
-
NG-Nitro-L-arginine methyl ester (L-NAME)
-
Distilled water
-
Pressurized gas mixture (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat by an approved method.
-
Immediately excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension of 2 g to each ring and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl.
-
Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution.
-
Pre-contract the rings with phenylephrine (1 µM).
-
At the plateau of the contraction, add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium, while a relaxation of less than 10% confirms successful denudation.
-
-
Evaluation of this compound's Vasodilatory Effect:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with phenylephrine (1 µM) to induce a stable contraction.
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the phenylephrine-induced pre-contraction.
-
Plot the concentration-response curve for this compound and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: Determination of pA2 Value for α1-Adrenoceptor Antagonism (Schild Analysis)
This protocol determines the potency and nature of the antagonism of this compound at α1-adrenoceptors using a Schild regression analysis.
Procedure:
-
Aortic Ring Preparation and Mounting: Follow steps 1 and 2 from Protocol 1.
-
Control Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM).
-
Wash the rings until they return to baseline.
-
-
Concentration-Response Curves in the Presence of this compound:
-
Incubate the aortic rings with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Obtain a second cumulative concentration-response curve for phenylephrine in the presence of this compound.
-
Wash the rings and repeat the procedure with at least two other increasing concentrations of this compound.
-
-
Data Analysis:
-
Calculate the EC50 values for phenylephrine in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.
-
Protocol 3: In Vivo Assessment of Blood Pressure in Anesthetized Rats
This protocol outlines a method to evaluate the effect of this compound on blood pressure in an anesthetized rat model.
Materials and Reagents:
-
Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution
-
This compound mesylate
-
Blood pressure transducer and recording system
-
Catheters
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
-
Baseline Measurement:
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of this compound at various doses.
-
Continuously monitor and record MAP and HR for a defined period after each dose.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose of this compound.
-
Plot the dose-response relationship for the effect of this compound on blood pressure.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Vasodilation
Caption: DHEC blocks α1-adrenoceptors, inhibiting vasoconstriction.
Experimental Workflow for In Vitro Vasodilation Assay
References
Application Notes and Protocols: Dihydroergocristine Mesylate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine, a semi-synthetic derivative of the ergot alkaloid ergocristine, is a compound of significant interest in pharmaceutical research.[1][2] It is primarily utilized as its methanesulfonate (mesylate) salt to improve stability and solubility.[3] this compound is a component of ergoloid mesylates (co-dergocrine mesilate), a mixture of dihydrogenated ergot alkaloids.[3][4][5]
This document provides detailed protocols for the laboratory-scale preparation, purification, and characterization of this compound mesylate. It also outlines its mechanism of action and key experimental procedures for its analysis in research settings.
Physicochemical and Pharmacokinetic Properties
Proper handling and experimental design require a thorough understanding of the compound's properties. This compound mesylate is a white or almost white, fine crystalline powder.[6]
Table 1: Physicochemical Properties of this compound Mesylate
| Property | Value | Reference |
| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | [3] |
| Molecular Formula | C₃₅H₄₁N₅O₅·CH₄O₃S (or C₃₆H₄₅N₅O₈S) | [3][6] |
| Molecular Weight | 707.8 g/mol | [3] |
| CAS Number | 24730-10-7 | [3] |
| Solubility | Slightly soluble in water; Soluble in methanol; Soluble to 25 mM in DMSO. | [6] |
| Purity (Commercial) | ≥98% | |
| Appearance | White or almost white, fine crystalline powder. | [6] |
| Storage | Store at room temperature, protected from light. | [6] |
Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)
| Parameter | Value | Condition | Reference |
| Cmax (DHEC) | 0.28 ± 0.22 µg/L | 18 mg single dose | [7][8] |
| tmax (DHEC) | 0.46 ± 0.26 h | 18 mg single dose | [7][8] |
| AUC (DHEC) | 0.39 ± 0.41 µg/L·h | 18 mg single dose | [7][8] |
| Terminal Half-life (DHEC) | 3.50 ± 2.27 h | 18 mg single dose | [7][8] |
| Cmax (8'-OH-DHEC) | 5.63 ± 3.34 µg/L | 18 mg single dose | [7][8] |
| tmax (8'-OH-DHEC) | 1.04 ± 0.66 h | 18 mg single dose | [7][8] |
| Protein Binding | ~68% | [2] | |
| Bioavailability | ~25% (as part of ergoloid mixture) | [4] |
Note: 8'-OH-DHEC is the major metabolite of this compound (DHEC).[7][8]
Mechanism of Action
This compound exhibits a complex pharmacological profile by interacting with multiple receptor systems.[1] Its primary mechanism involves the modulation of adrenergic, dopaminergic, and serotonergic receptors.[1][9] It also has other notable activities, such as the inhibition of γ-secretase, which is relevant in Alzheimer's disease research.[2][10]
-
Adrenergic Receptors : Acts as a partial agonist/antagonist, leading to vasodilation and improved cerebral blood flow.[1][2]
-
Dopaminergic Receptors : Displays partial agonist activity, which may contribute to its effects on cognitive function.[1][11][12]
-
Serotonergic (5-HT) Receptors : Functions as a noncompetitive antagonist.[2][11]
-
γ-Secretase Inhibition : Directly binds to and inhibits γ-secretase, reducing the production of amyloid-beta (Aβ) peptides.[10] A Surface Plasmon Resonance assay showed direct binding to γ-secretase with an equilibrium dissociation constant (Kd) of 25.7 nM.[10]
Caption: this compound's multi-target mechanism of action.
Experimental Protocols
The preparation of this compound mesylate typically involves two main steps: the catalytic hydrogenation of ergocristine followed by salt formation with methanesulfonic acid. This process reduces the double bond between positions 9 and 10 of the ergoline skeleton.[2][13]
Caption: Workflow for synthesis of this compound Mesylate.
Protocol 4.1.1: Preparation of this compound Base This protocol is adapted from general procedures for ergot alkaloid hydrogenation.[13]
-
Dissolution: Dissolve ergocristine base in a suitable solvent mixture, such as 1:1 dioxane-ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (e.g., 5-10% Pd/C) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (e.g., 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite under an inert atmosphere to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound base.
Protocol 4.1.2: Formation of the Mesylate Salt
-
Dissolution: Dissolve the crude this compound base in a minimal amount of a suitable solvent like methanol or acetone.
-
Acid Addition: Slowly add one molar equivalent of methanesulfonic acid, dissolved in the same solvent, to the stirred solution.
-
Precipitation: The this compound mesylate salt will precipitate out of the solution. Cooling the mixture (e.g., to 0-4 °C) can enhance precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent (e.g., acetone) to remove any soluble impurities.
-
Drying: Dry the final product under vacuum to a constant weight.
Further purification can be achieved by recrystallizing the mesylate salt.
Protocol 4.2.1: Recrystallization
-
Dissolve the crude this compound mesylate in a minimal amount of a boiling solvent, such as ethyl acetate or an ethanol/water mixture.[13]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
Confirming the identity, purity, and concentration of the prepared salt is crucial.
References
- 1. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 2. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Mesylate | C36H45N5O8S | CID 444034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ergoloid - Wikipedia [en.wikipedia.org]
- 6. drugfuture.com [drugfuture.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pharmacokinetics of this compound and Its Major Metabolite ...: Ingenta Connect [ingentaconnect.com]
- 9. What is this compound Mesilate used for? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Cerebral actions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CS227996B1 - Preparation of pure forms of ergocristine this compound and their therapeutic suitable addition salts - Google Patents [patents.google.com]
Troubleshooting & Optimization
Dihydroergocristine in DMSO: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dihydroergocristine, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Solubility and Stability Data
Proper handling and storage of this compound solutions are critical for experimental success. The following tables summarize the solubility and stability of this compound in DMSO based on information from various suppliers.
Table 1: this compound Solubility in DMSO
| Supplier/Source | Reported Solubility | Molar Concentration (approx.) | Notes |
| Hello Bio | 25 mM | 25 mM | N/A |
| TargetMol | 60 mg/mL | 84.76 mM | Sonication is recommended. |
| MedChemExpress | 50 mg/mL | 70.64 mM | Ultrasonic treatment is needed. |
Table 2: this compound Stock Solution Stability in DMSO
| Storage Temperature | Storage Duration | Supplier/Source Recommendation |
| -20°C | Up to 1 month | Prepare and use solutions on the same day if possible.[1] Store solutions for up to one month. |
| -80°C | Up to 6 months | Store solutions for up to 6 months. |
| Room Temperature | Not Recommended | Prepare and use solutions on the same day if possible.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound-DMSO solutions.
Q1: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
-
A1: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Ensure Complete Dissolution: this compound may require assistance to fully dissolve in DMSO. Gentle warming (do not exceed 40°C) and sonication or vortexing can aid dissolution.[2]
-
Check for Solvent Purity: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of many compounds.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to precipitation. Aliquot your stock solution into smaller, single-use volumes to minimize this.
-
Re-dissolve Precipitate: If precipitation occurs after storage, gently warm the vial and vortex or sonicate until the solution is clear before use. Ensure the solution is at room temperature and precipitate-free before adding to your experimental system.[1]
-
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
-
A2: High concentrations of DMSO can be toxic to cells. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. However, the tolerance can vary between cell lines. It is always recommended to perform a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your cells.
Q3: How should I prepare my working solution of this compound from a DMSO stock for a cell-based assay?
-
A3: To avoid precipitation when diluting your concentrated DMSO stock into aqueous cell culture media, it is recommended to perform serial dilutions. A stepwise dilution process helps to prevent the compound from crashing out of solution due to a sudden change in solvent polarity. For example, you can first dilute the DMSO stock into a small volume of media, mix well, and then add this intermediate dilution to your final culture volume.
Q4: Can I store my diluted this compound working solution in cell culture medium?
-
A4: It is not recommended to store working solutions of this compound in aqueous media for extended periods. The stability of the compound in aqueous solutions is significantly lower than in DMSO. Prepare fresh working solutions from your DMSO stock for each experiment to ensure consistent results.
Experimental Protocols & Methodologies
This section provides a detailed protocol for a common application of this compound: the inhibition of γ-secretase activity in a cell-based assay.
Protocol: Cell-Based Gamma-Secretase Activity Assay
This protocol is designed to assess the inhibitory effect of this compound on the processing of Amyloid Precursor Protein (APP) by γ-secretase.
1. Materials:
-
HEK293 cells (or other suitable cell line expressing APP)
-
This compound mesylate powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting apparatus
-
Primary antibody against the C-terminal fragment of APP (APP-CTF)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh out the desired amount of this compound mesylate powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Store the stock solution in small aliquots at -80°C.
-
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Remember to keep the final DMSO concentration consistent across all wells, including a vehicle control (DMSO only).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against APP-CTF overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. Data Analysis:
-
Quantify the band intensity of the APP-CTF. An accumulation of APP-CTF indicates inhibition of γ-secretase.
-
Normalize the APP-CTF band intensity to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of APP-CTF in this compound-treated cells to the vehicle-treated control cells.
Visualized Pathways and Workflows
Inhibition of γ-Secretase by this compound
This compound has been identified as a direct inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits the γ-secretase complex, preventing the cleavage of the C99 fragment of APP and reducing the production of Amyloid-β peptides.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the key steps in a typical cell-based experiment to evaluate the efficacy of this compound.
References
Technical Support Center: Preventing Dihydroergocristine Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Dihydroergocristine in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to precipitation in aqueous solutions?
A1: this compound is a hydrophobic (lipophilic) molecule with poor aqueous solubility. In aqueous environments, these molecules tend to aggregate to minimize contact with polar water molecules, leading to precipitation. For this compound to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released upon its interaction with water molecules, a balance that is unfavorable in purely aqueous systems.
Q2: What is the pKa of this compound and how does it affect solubility?
A2: The pKa of this compound is approximately 6.9.[1] This means its solubility is highly dependent on the pH of the solution. At a pH below its pKa, this compound will be protonated and exist as a more water-soluble salt. Conversely, at a pH above 6.9, it will be in its less soluble free base form, increasing the likelihood of precipitation. Therefore, maintaining an acidic pH is a key strategy for enhancing its solubility.
Q3: I observed precipitation when diluting my this compound-DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "solvent-shifting" precipitation. When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can crash out of solution. To mitigate this, it is recommended to add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This helps to disperse the compound more effectively. Additionally, pre-warming the aqueous medium slightly (if your experiment allows) can sometimes help. If precipitation persists, consider using a lower concentration of the stock solution or employing a formulation with co-solvents or cyclodextrins as described in the protocols below.
Q4: Can I store this compound in an aqueous solution?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods, as this increases the risk of precipitation and degradation. If short-term storage is necessary, it is best to store it at 4°C for no longer than 24 hours. For long-term storage, it is advisable to prepare aliquots of a concentrated stock solution in a suitable organic solvent like DMSO and store them at -20°C or -80°C.[1] Always ensure the solution is brought to room temperature and vortexed to ensure it is precipitate-free before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer | - pH of the buffer is too high (above the pKa of 6.9).- Concentration exceeds the aqueous solubility limit. | - Adjust the pH of the aqueous buffer to be acidic (e.g., pH 4-6).- Increase the volume of the buffer to lower the final concentration.- Consider using a different buffer system. |
| Cloudiness or precipitation after adding DMSO stock to aqueous media | - Rapid solvent shifting.- Final DMSO concentration is too low to maintain solubility. | - Add the DMSO stock solution slowly to the aqueous medium while vortexing.- Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. |
| Precipitation observed after a freeze-thaw cycle of the stock solution | - The compound has come out of solution at low temperatures. | - Before use, warm the stock solution to room temperature and vortex thoroughly to re-dissolve any precipitate. Visually inspect for complete dissolution. |
| Inconsistent results in biological assays | - Precipitation of the compound leading to a lower effective concentration. | - Prepare fresh working solutions for each experiment.- Visually inspect your solutions for any signs of precipitation before use.- Consider using a formulation with solubilizing excipients like cyclodextrins or co-solvents for better stability. |
Physicochemical Properties and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C35H41N5O5 | [2] |
| Molecular Weight | 611.7 g/mol | [2] |
| pKa | ~6.9 | [1] |
| LogP | 5.86 | [2] |
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| DMSO | 50 mg/mL (70.64 mM); requires sonication | [1] |
| Ethanol | Soluble | |
| Propylene Glycol | Soluble | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 7.08 mg of this compound mesylate (Molecular Weight: 707.84 g/mol ).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. Vortex the tube vigorously for 1-2 minutes. If any solid particles remain, sonicate the tube in a water bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol outlines the preparation of a final aqueous working solution from a DMSO stock.
Caption: Workflow for preparing an aqueous working solution.
Methodology:
-
Prepare Stock: Thaw an aliquot of the this compound-DMSO stock solution at room temperature. Once thawed, vortex the tube for 30 seconds to ensure the solution is homogeneous.
-
Dilution: While vigorously vortexing your aqueous buffer (e.g., cell culture medium or phosphate-buffered saline), add the required volume of the DMSO stock solution drop by drop. This gradual addition helps to prevent precipitation.
-
Final Preparation: After adding the stock solution, continue to vortex for another 30 seconds. Visually inspect the solution to ensure it is clear and free of any precipitate. It is recommended to use the freshly prepared aqueous solution immediately.
Protocol 3: Co-Solvent Formulation for Enhanced Solubility
This protocol is adapted for preparing a higher concentration of this compound in an aqueous-based system, suitable for certain in vivo or in vitro applications.
Caption: Co-solvent formulation workflow.
Methodology:
-
Initial Dissolution: First, dissolve the this compound mesylate in DMSO, which will constitute 10% of the final solution volume.
-
Co-solvent Addition: To this DMSO solution, add PEG300 to make up 40% of the final volume and mix thoroughly. Following this, add Tween-80 to constitute 5% of the final volume and mix again until the solution is homogeneous.
-
Final Dilution: Finally, add saline to make up the remaining 45% of the final volume and mix well. This should result in a clear solution with a this compound solubility of at least 2.5 mg/mL.
Protocol 4: Cyclodextrin-Based Formulation for Improved Aqueous Solubility
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of this compound.
Caption: Cyclodextrin-based formulation workflow.
Methodology:
-
Initial Steps: Dissolve the required amount of this compound mesylate in DMSO, which will account for 10% of the final solution volume.
-
Cyclodextrin Addition: Prepare a 20% (w/v) solution of SBE-β-CD in saline. Add this cyclodextrin solution to the this compound-DMSO mixture to make up the remaining 90% of the final volume.
-
Final Solution: Mix the solution thoroughly until it becomes clear. This formulation can achieve a this compound solubility of at least 2.5 mg/mL.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for troubleshooting this compound precipitation issues.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Dihydroergocristine Off-Target Effects in Neuronal Cell Lines
Welcome to the technical support center for researchers investigating the off-target effects of Dihydroergocristine (DHEC) in neuronal cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in neuronal cell lines?
A1: While this compound (DHEC) is primarily known for its dopaminomimetic activity, it exhibits a complex pharmacological profile with several notable off-target effects in neuronal cells. These include:
-
Adrenergic Receptor Modulation: DHEC displays a dual agonistic/antagonistic activity at adrenergic receptors.[1][2]
-
Serotonergic Receptor Antagonism: It acts as a non-competitive antagonist at serotonin receptors.[1][3]
-
γ-Secretase Inhibition: DHEC is a direct inhibitor of γ-secretase, an enzyme implicated in the production of amyloid-β peptides in Alzheimer's disease.[4][5]
-
Neuroprotection: It has been shown to protect cultured rat cerebellar granule cells from glutamate-induced neurotoxicity.[6]
-
Signaling Pathway Modulation: DHEC can influence key cellular signaling pathways, such as the AMPK and ERK pathways.[7][8]
Q2: Which neuronal cell lines are commonly used to study the off-target effects of this compound?
A2: Several neuronal cell lines are suitable for investigating the effects of DHEC. The choice of cell line often depends on the specific research question. Commonly used cell lines include:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are widely used in neurotoxicity and neurodegenerative disease research.[4][9][10]
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). It is a common model for studying neuronal differentiation and neurotoxicity.[9][11]
-
Primary Cortical Neurons: These cells are isolated directly from the cortex of rodent brains and provide a model that closely resembles the in vivo environment.[4]
-
Cerebellar Granule Cells: Primary cultures of these neurons are particularly useful for studying mechanisms of neuroprotection against excitotoxicity.[6]
Q3: I am observing unexpected cytotoxicity with this compound in my experiments. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
Solubility Issues: DHEC, like many small molecules, can have limited solubility in aqueous cell culture media. Precipitation of the compound can lead to inaccurate concentrations and localized toxicity. Refer to the "Troubleshooting Guide: Compound Solubility" for detailed solutions.
-
Off-Target Receptor Engagement: High concentrations of DHEC may lead to significant engagement of various off-target receptors, triggering unintended signaling cascades that could result in cell death.
-
Cell Line Sensitivity: Different neuronal cell lines can have varying sensitivities to DHEC. It is advisable to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%).[12]
Data Presentation
Table 1: Off-Target Binding Affinities of this compound
| Target | Binding Affinity (Kd) | Cell/System | Reference |
| γ-Secretase | 25.7 nM | Cell-free assay | [4][5] |
| Nicastrin (γ-secretase subunit) | 9.8 µM | Cell-free assay | [4][5] |
| α-adrenergic receptors | High Affinity | Canine aortic membranes | [13] |
| Serotonin (5-HT)2A Receptor | Binding Energy: -9.7 to -11.0 kcal/mol | In silico molecular docking | [14] |
| α2A Adrenergic Receptor | Binding Energy: -8.7 to -11.4 kcal/mol | In silico molecular docking | [14] |
Experimental Protocols
Protocol 1: Assessing this compound's Effect on γ-Secretase Activity
This protocol is adapted from a cell-based assay to measure γ-secretase activity.[11][15]
1. Cell Culture and Treatment:
- Plate U2OS cells stably expressing a green fluorescent APP-C99 construct in a 96-well plate.
- Allow cells to adhere and grow for 24 hours.
- Prepare a stock solution of this compound mesylate in DMSO.[16][17]
- Treat cells with a range of DHEC concentrations (e.g., 1 µM to 50 µM) for 24 hours. Include a vehicle control (DMSO) and a known γ-secretase inhibitor (e.g., DAPT) as a positive control.[5]
2. Fluorescence Imaging:
- After incubation, stain the cell nuclei with DAPI.
- Acquire images using a high-content imaging system or a fluorescence microscope.
3. Image Analysis:
- Quantify the intracellular fluorescent puncta, which represent the accumulation of the uncleaved APP-C99 substrate. An increase in puncta indicates inhibition of γ-secretase activity.
Protocol 2: Western Blot Analysis of AMPK and ERK Signaling
This protocol outlines the steps to analyze the phosphorylation status of AMPK and ERK in SH-SY5Y cells treated with DHEC.[7][18][19]
1. Cell Lysis:
- Culture SH-SY5Y cells and treat with the desired concentrations of DHEC for the specified time.
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Collect the lysate and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-ERK, and total ERK overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
3. Detection and Analysis:
- Detect the chemiluminescent signal using an appropriate imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guides
Guide 1: this compound Solubility in Cell Culture
Problem: Precipitate formation upon addition of DHEC to cell culture medium.
| Possible Cause | Solution | Reference |
| High Final Concentration | Determine the maximum soluble concentration by serial dilution. Start with a lower concentration range in your experiments. | [12] |
| Rapid Solvent Change | Add the DHEC stock solution dropwise to the pre-warmed medium while gently swirling to allow for gradual mixing. | [12] |
| Incorrect Solvent | Use high-purity, anhydrous DMSO for stock solutions. For in vivo formulations, co-solvents like PEG300 and Tween-80 can be considered. | [16] |
| pH of the Medium | Ensure your cell culture medium is properly buffered, as pH can affect the solubility of some compounds. | [20] |
Guide 2: Inconsistent Experimental Results
Problem: High variability between replicate experiments.
| Possible Cause | Solution | Reference |
| Compound Instability | Prepare fresh dilutions of DHEC from a frozen stock solution for each experiment. Ergot alkaloids can be unstable in solution. | |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. | |
| Inconsistent Cell Density | Ensure uniform cell seeding density across all wells and plates. | |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dosing. |
Mandatory Visualizations
Caption: this compound's off-target signaling pathways.
References
- 1. sketchviz.com [sketchviz.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The application of human-derived cell lines in neurotoxicity studies of environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. Scholars@Duke publication: [<sup>3</sup>H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]
- 14. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 16. This compound mesylate | Beta Amyloid | TargetMol [targetmol.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Dihydroergocristine Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by Dihydroergocristine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a semi-synthetic ergot alkaloid.[1] Ergot alkaloids are known to be naturally fluorescent, meaning they can absorb light at one wavelength and emit it at another, a property that has been used to visualize their accumulation in cells via fluorescence microscopy.[2][3] This intrinsic fluorescence is the primary reason this compound may interfere with your assay, as its signal can be mistakenly detected by the instrument, leading to artificially high readings.
Q2: What types of fluorescence-based assays are susceptible to interference from this compound?
A2: Any fluorescence-based assay could potentially be affected. This includes, but is not limited to:
-
Cell viability and cytotoxicity assays (e.g., AlamarBlue®, CellTiter-Blue®)
-
Enzyme activity assays
-
Reporter gene assays (e.g., Green Fluorescent Protein - GFP)
-
High-throughput screening (HTS) campaigns that rely on fluorescence readouts.[4]
The degree of interference will depend on the concentration of this compound used and the specific excitation and emission wavelengths of your assay's fluorophore.
Q3: What are the common mechanisms of compound interference in fluorescence assays?
A3: The two primary mechanisms are:
-
Autofluorescence: The compound itself fluoresces at the same wavelengths used to measure the assay signal, leading to false positives or an artificially high signal.[4]
-
Quenching: The compound absorbs the excitation or emission light of the fluorophore in your assay, leading to a decrease in the detected signal and potentially causing false negatives.
Q4: How can I determine if this compound is interfering with my assay?
A4: The most effective way to identify interference is to run a set of control experiments. A detailed protocol for this is provided in the Troubleshooting Guide section below. The key is to measure the fluorescence of this compound in the absence of the biological components of your assay.
Q5: Are there ways to mitigate the interference from this compound?
A5: Yes, several strategies can be employed:
-
Background Subtraction: If interference is observed, you can subtract the background fluorescence of this compound from your experimental readings.
-
Use of Red-Shifted Dyes: Autofluorescence is often more pronounced at shorter (blue-green) wavelengths.[4] Switching to fluorophores that excite and emit in the red or far-red spectrum can often reduce or eliminate interference.
-
Assay Optimization: Reducing the concentration of this compound, if experimentally feasible, can lower its contribution to the overall signal.
-
Orthogonal Assays: Confirming your results with a non-fluorescence-based method (e.g., a luminescence or absorbance-based assay) can help validate your findings.[5]
Troubleshooting Guide
Problem: I am observing unexpectedly high fluorescence signals in my assay when using this compound.
This is a common indication of autofluorescence from the compound. Follow the steps below to diagnose and correct for this interference.
Step 1: Perform an Interference Test
The first step is to determine the extent of this compound's intrinsic fluorescence under your specific assay conditions.
Experimental Protocol: Assessing Compound Autofluorescence
Objective: To quantify the fluorescence of this compound in the assay buffer and in the presence of the assay reagent.
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in your main experiment)
-
Your fluorescence-based assay reagent (e.g., AlamarBlue®, CellTiter-Blue®)
-
Multi-well plates (e.g., 96-well black, clear bottom plates suitable for fluorescence)
-
Plate reader capable of fluorescence measurements at your assay's excitation and emission wavelengths.
Procedure:
-
Prepare a serial dilution of this compound: In a multi-well plate, prepare a serial dilution of this compound in your assay buffer at the same concentrations you are using in your main experiment.
-
Set up control wells:
-
Buffer Blank: Wells containing only assay buffer.
-
Reagent Blank: Wells containing assay buffer and your assay reagent (no this compound).
-
Compound-Only Controls: Wells containing the serial dilutions of this compound in assay buffer (no assay reagent).
-
Compound + Reagent Controls: Wells containing the serial dilutions of this compound and your assay reagent.
-
-
Incubate: Incubate the plate under the same conditions as your main experiment (temperature, time).
-
Measure Fluorescence: Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your main experiment.
Step 2: Analyze the Data
Summarize your data in a table to clearly identify the source and magnitude of the interference.
| Control Condition | Description | Expected Result if No Interference | Observed Result with Interference | Interpretation |
| Buffer Blank | Assay buffer only | Low background fluorescence | Low background fluorescence | Baseline reading |
| Reagent Blank | Assay buffer + assay reagent | Low background fluorescence | Low background fluorescence | Baseline of the reagent |
| Compound-Only | This compound in buffer | Fluorescence similar to Buffer Blank | Dose-dependent increase in fluorescence | This compound is autofluorescent. |
| Compound + Reagent | This compound + assay reagent | Fluorescence similar to Reagent Blank | Dose-dependent increase in fluorescence | Confirms autofluorescence in the presence of the reagent. |
Step 3: Correct for Interference
If you observe a dose-dependent increase in fluorescence in the "Compound + Reagent" wells, you will need to correct your experimental data.
Data Correction Method:
For each concentration of this compound, calculate the corrected fluorescence signal:
Corrected Signal = (Signal from Experimental Well) - (Signal from Compound + Reagent Control Well)
This background-subtracted value will give you a more accurate representation of the biological activity in your assay.
Step 4: Consider Alternative Strategies
If background subtraction is not sufficient or if the interference is too high, consider the mitigation strategies outlined in the FAQs, such as using a red-shifted dye.
Visual Guides
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and fluorescence visualization of ergot alkaloids in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dihydroergocristine HPLC-Fluorescence Detection
Welcome to the technical support center for the analysis of dihydroergocristine using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound detection?
A1: For optimal fluorescence detection of this compound, the recommended excitation wavelength is 224 nm and the emission wavelength is 344 nm.[1][2][3][4]
Q2: What is a suitable HPLC column for this compound analysis?
A2: A reversed-phase C18 column is commonly used and has been shown to be effective. A specific example is a Purospher RP-18e column (250 x 4.0 mm, 5 µm particle size).[1][2][3]
Q3: What is a typical mobile phase composition for this analysis?
A3: A common mobile phase is a mixture of a phosphate buffer and acetonitrile. For example, a mobile phase consisting of 25 mM potassium dihydrogen phosphate buffer (pH 2.8) and acetonitrile in a 60:40 (v/v) ratio has been successfully used.[1][2][3][4]
Q4: How does mobile phase pH affect the analysis?
A4: The pH of the mobile phase is a critical parameter that can significantly impact the retention and selectivity of ionizable compounds like this compound.[5] For acidic analytes, a lower pH can suppress ionization, leading to better retention on a reversed-phase column.[5] A pH of 2.8 has been found to be optimal in a validated method.[1][2][3][4]
Q5: What are the storage and stability considerations for this compound solutions?
A5: this compound, like other ergot alkaloids, can be susceptible to degradation.[6][7] It is recommended to store standard solutions and sample extracts in the dark at ambient temperature, where they have been shown to be stable for at least 48 hours.[2] For long-term storage, it is advisable to keep solutions at -20°C or below, especially when dissolved in acetonitrile.[8] The stability of hydrogenated ergopeptide alkaloids in solution is also dependent on the dielectric constant of the solvent mixture, with water-alcohol mixtures having dielectric constants between 30 and 45 providing good stability.[7]
Troubleshooting Guides
This section addresses specific problems you may encounter during your HPLC-FLD analysis of this compound.
Problem 1: No Peak or Very Low Signal Intensity
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect Detector Settings | Verify that the fluorescence detector is set to the optimal excitation (224 nm) and emission (344 nm) wavelengths for this compound.[1][2][3][4] |
| Lamp Issue | Check if the detector lamp has expired or is malfunctioning and replace it if necessary. |
| Sample Degradation | Prepare fresh this compound standards and samples. Ergot alkaloids can be unstable; minimize exposure to light and consider the stability in your chosen solvent.[6][7][8] |
| Injection Problem | Ensure the autosampler is functioning correctly and that the injection volume is appropriate (e.g., 5 µL).[1][2][3] Check for any leaks or blockages in the injection system.[9] |
| Flow Cell Contamination | Clean the detector flow cell according to the manufacturer's instructions to remove any potential contaminants that may be quenching the fluorescence.[10] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Column Degradation | The column may be deteriorating. Try washing the column according to the manufacturer's guidelines or replace it with a new one of the same type.[9] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the pH is controlled and optimized, for instance, by using a buffer at pH 2.8.[1][2][3][5] |
| Secondary Interactions | Peak tailing can be caused by interactions between the analyte and active sites on the column. Consider adding a modifier to the mobile phase to reduce these interactions.[9] |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject. |
Problem 3: Unstable or Drifting Baseline
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Mobile Phase Contamination | Contaminants in the mobile phase can cause a noisy or rising baseline, especially in gradient elution.[10] Use high-purity solvents and filter the mobile phase before use. |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause baseline disturbances. Degas the mobile phase thoroughly and purge the system to remove any trapped air.[9][10] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inconsistent equilibration can lead to a drifting baseline.[11] |
| Temperature Fluctuations | Maintain a constant column temperature using a column oven (e.g., 50°C) to improve reproducibility and baseline stability.[1][2][3] |
Problem 4: Retention Time Shifts
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Mobile Phase Composition | Inaccurate mixing of the mobile phase components can lead to shifts in retention time. Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump is functioning correctly.[9] |
| Fluctuations in Flow Rate | Check the pump for any leaks or malfunctions that could cause the flow rate to vary. A consistent flow rate (e.g., 1.0 mL/min) is crucial for reproducible retention times.[1][2][3] |
| Changes in Column Temperature | Variations in the column temperature will affect retention times. Use a reliable column oven to maintain a constant temperature.[1][2][3][11] |
| Column Aging | Over time, the stationary phase of the column can change, leading to shifts in retention. If the retention time consistently decreases, it may be time to replace the column. |
Experimental Protocols
Detailed HPLC-FLD Method for this compound Analysis
This protocol is based on a validated method for the determination of this compound.[1][2][3][4]
1. Chromatographic Conditions:
-
Column: Purospher RP-18e (250 x 4.0 mm, 5 µm particle size)
-
Mobile Phase: 25 mM potassium dihydrogen phosphate buffer (pH 2.8) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
2. Fluorescence Detector Settings:
-
Excitation Wavelength: 224 nm
-
Emission Wavelength: 344 nm
3. Mobile Phase Preparation:
-
To prepare the 25 mM potassium dihydrogen phosphate buffer, dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.
-
Adjust the pH of the buffer to 2.8 using phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
Mix the filtered buffer with acetonitrile in a 60:40 (v/v) ratio.
-
Degas the final mobile phase mixture before use.
4. Sample Preparation (from a pharmaceutical formulation):
-
A representative sample of the pharmaceutical formulation is accurately weighed.
-
The sample is dissolved in a suitable solvent (e.g., the mobile phase).
-
The solution is sonicated or vortexed to ensure complete dissolution of the active ingredient.
-
The solution is then filtered through a 0.45 µm syringe filter into an HPLC vial before injection.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC-FLD analysis.
References
- 1. High-performance liquid chromatographic determination of this compound in a pharmaceutical formulation with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High-Performance Liquid Chromatographic Determination of this compound in a Pharmaceutical Formulation with Fluorescence Detection [agris.fao.org]
- 5. agilent.com [agilent.com]
- 6. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 7. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing Dihydroergocristine Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the delivery of Dihydroergocristine (DHEC) in animal models. The information is designed to facilitate the optimization of experimental protocols and improve the bioavailability and therapeutic efficacy of DHEC.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound in animal models?
A1: The primary challenges with oral DHEC administration are its low aqueous solubility and significant first-pass metabolism in the liver. DHEC is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Following absorption, it undergoes extensive metabolism, reducing the amount of unchanged drug that reaches systemic circulation.[1] In rats, oral administration of DHEC has shown an extensive biotransformation, with an almost complete absence of the unchanged drug in the urine.[1]
Q2: What are some promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like DHEC. These include:
-
Solid Dispersions: Dispersing DHEC in a hydrophilic polymer matrix can improve its dissolution rate and solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.
-
Nanoparticle-based Formulations: Encapsulating DHEC into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can protect it from degradation, improve its solubility, and potentially enhance its absorption.
-
Cyclodextrin Complexation: Including DHEC within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.
Q3: Are there alternative routes of administration to bypass first-pass metabolism of this compound?
A3: Yes, alternative routes can be explored to avoid the extensive first-pass metabolism associated with oral delivery. The intranasal route is a promising alternative. Studies with the structurally related compound, Dihydroergotamine (DHE), have shown that intranasal administration can lead to rapid systemic absorption and improved bioavailability compared to the oral route.[2][3] This route allows direct absorption into the systemic circulation, bypassing the liver.
Q4: What are the key pharmacokinetic parameters of this compound in rats?
A4: In rats, following intravenous administration of 6 mg/kg DHEC, the plasma profile fits a two-compartment model with a long terminal half-life of approximately 13.6 hours.[1] After oral administration of the same dose, two absorption peaks are observed, one at 0.5 hours and another at 2 hours, suggesting rapid absorption and a potential enterohepatic cycle.[1] The terminal half-life after oral administration is around 18.1 hours.[1] DHEC exhibits a high systemic clearance and a large volume of distribution.[1]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound after Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution. | 1. Formulation Enhancement: Consider formulating DHEC as a solid dispersion, SEDDS, or a nanoparticle-based system to improve its solubility and dissolution rate. 2. Particle Size Reduction: Micronization or nanonization of the DHEC powder can increase the surface area for dissolution. 3. Use of Solubilizing Excipients: Include surfactants or co-solvents in the formulation to enhance DHEC solubility in the gastrointestinal fluid. |
| Extensive first-pass metabolism. | 1. Alternative Route of Administration: Explore intranasal or sublingual delivery to bypass the liver. 2. Co-administration with Metabolism Inhibitors: While not a standard practice and requiring careful investigation, co-administration with known inhibitors of the metabolizing enzymes could be explored in a research setting. |
| Food Effects. | 1. Standardize Feeding Schedule: Ensure a consistent fasting or fed state for all animals in the study, as the presence of food can significantly impact the absorption of lipophilic drugs. |
| Improper Gavage Technique. | 1. Training and Technique Verification: Ensure proper training on oral gavage techniques to minimize variability and ensure the full dose is delivered to the stomach. |
Issue 2: Poor Brain Penetration of this compound
| Potential Cause | Troubleshooting Steps |
| Blood-Brain Barrier (BBB) Efflux. | 1. Nanoparticle-based Delivery: Formulate DHEC in nanoparticles (e.g., PLGA nanoparticles) that can be surface-modified with ligands to target specific receptors at the BBB, potentially facilitating transport into the brain. 2. Intranasal Delivery: The intranasal route offers a potential direct nose-to-brain delivery pathway, bypassing the BBB. |
| Low Systemic Circulation. | 1. Improve Bioavailability: Address the issues of low oral bioavailability first to ensure sufficient plasma concentrations are achieved to drive brain penetration. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (6 mg/kg dose)
| Parameter | Intravenous Administration | Oral Administration |
| Terminal Half-life (t½) | 13.6 hours | 18.1 hours |
| Time to Peak Concentration (tmax) | Not Applicable | 0.5 hours (first peak), 2 hours (second peak) |
| Peak Plasma Concentration (Cmax) | Not Applicable | 37 µg/L (first peak), 34 µg/L (second peak) |
| Systemic Clearance (CL) | 2.65 L/h/kg | Not reported |
| Volume of Distribution (Vd) | 52 L/kg | Not reported |
| Data sourced from Grognet et al., 1992.[1] |
Table 2: Comparative Bioavailability of Dihydroergotamine (DHE) Formulations (as a proxy for DHEC)
| Formulation | Route of Administration | Animal Model/Subject | Relative Bioavailability (%) |
| DHEM/RAMEB Nasal Spray | Intranasal | Human | 25% (compared to intramuscular) |
| DHEM/RAMEB Nasal Powder | Intranasal | Human | 19% (compared to intramuscular) |
| Commercial DHEM Nasal Spray | Intranasal | Human | 21% (compared to intramuscular) |
| DHEM Solution | Oral | Human | 8% (compared to intramuscular) |
| Data for Dihydroergotamine Mesilate (DHEM) with randomly methylated beta-cyclodextrin (RAMEB). Sourced from a study on DHE, which is structurally similar to DHEC.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on common methods for preparing SLNs for poorly soluble drugs.
Materials:
-
This compound (DHEC)
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., Dichloromethane, acetone) - if using the emulsion-solvent evaporation method
-
Purified water
Method: High-Shear Homogenization and Ultrasonication
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed DHEC in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a high speed for a specified time (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general framework for developing a SEDDS formulation.
Materials:
-
This compound (DHEC)
-
Oil (e.g., Oleic acid, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 20)
-
Co-surfactant/Co-solvent (e.g., Transcutol® P, PEG 400)
Method: Formulation Development
-
Solubility Studies: Determine the solubility of DHEC in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions. Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Preparation of DHEC-SEDDS: Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. Dissolve the accurately weighed DHEC in this mixture with gentle stirring and slight heating if necessary to form a clear, homogenous pre-concentrate.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug content.
Visualizations
References
Technical Support Center: Dihydroergocristine Cytotoxicity Assessment in Primary Neurons
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of dihydroergocristine in primary neuron cultures. This compound, a hydrogenated ergot alkaloid, is known for its complex pharmacological profile, including interactions with dopaminergic, serotonergic, and adrenergic receptors. While it has been investigated for its neuroprotective properties, particularly in the context of ischemia and glutamate-induced toxicity, it is crucial to thoroughly evaluate its potential cytotoxic effects.[1][2][3]
It is important to note that while this compound has been shown to induce apoptosis and cell cycle arrest in non-neuronal cells, such as prostate cancer cell lines, there is a lack of specific quantitative data (e.g., IC50 values) for its cytotoxic effects in primary neuronal cultures in the published literature.[4][5] Therefore, this guide provides a framework for establishing a robust cytotoxicity assessment, including detailed experimental protocols, troubleshooting advice for common issues, and hypothetical signaling pathways based on existing knowledge.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before beginning a cytotoxicity assessment of this compound in primary neurons?
A1: Before initiating any cytotoxicity assays, the primary focus should be on establishing a healthy and stable primary neuron culture. Key considerations include:
-
Optimizing Seeding Density: Ensure an appropriate cell density to promote neuronal survival and network formation without overcrowding.
-
Proper Plate Coating: Use appropriate substrates like Poly-D-Lysine or Poly-L-ornithine to enhance neuronal attachment and neurite outgrowth.
-
Serum-Free Media: Employ serum-free culture medium supplemented with neuronal growth factors (e.g., B-27 supplement, GDNF) to minimize the proliferation of glial cells.[6]
-
Solvent Controls: this compound is often dissolved in DMSO. It is critical to determine the maximum concentration of your solvent that does not induce cytotoxicity in your primary neuron cultures. Always include a vehicle-only control in your experiments.
Q2: Which cytotoxicity assays are recommended for assessing the effects of this compound on primary neurons?
A2: A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic potential. Commonly used assays include:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of cytotoxicity.
-
Live/Dead Staining (Calcein-AM/Ethidium Homodimer-1): A fluorescence-based assay that simultaneously visualizes live (green) and dead (red) cells.
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, consider using assays that measure caspase-3/7 activity or Annexin V staining.
Q3: What concentration range of this compound should I start with for my dose-response experiments?
A3: As there is no established IC50 value for this compound in primary neurons, a broad concentration range is recommended for initial experiments. Based on studies in prostate cancer cell lines, a starting range from nanomolar to high micromolar concentrations (e.g., 10 nM to 100 µM) would be appropriate to identify a potential therapeutic or toxic window.[5]
Quantitative Data from Non-Neuronal Cells (for reference)
| Cell Line (Prostate Cancer) | IC50 of this compound | Citation |
| LNCaP | 25.78 µM | [5] |
| C4-2 | 25.31 µM | [5] |
| CWR22Rv1 | 13.44 µM | [5] |
| PC-3 | 10.63 µM | [5] |
| ARCaPE-shEPLIN (chemoresistant) | 3.28 µM | [5] |
| ARCaPE-shCtrl (chemosensitive) | 17.19 µM | [5] |
Q4: this compound is reported to have neuroprotective effects. How can I differentiate between neuroprotection and cytotoxicity in my assays?
A4: This is a critical consideration. It's possible that this compound exhibits a biphasic dose-response (hormesis), where low concentrations are protective and high concentrations are toxic. To dissect these effects:
-
Establish a Neuronal Injury Model: First, induce a consistent level of injury in your primary neurons (e.g., using glutamate, hydrogen peroxide, or serum deprivation).[1][7]
-
Pre-treatment Protocol: Pre-treat the neurons with a range of this compound concentrations before applying the toxic insult.
-
Assess Viability: Measure cell viability using assays like MTT or LDH. A neuroprotective effect will be observed as an increase in viability in the presence of the toxin compared to the toxin-only control.
-
Cytotoxicity Assessment: In a parallel experiment, treat healthy neurons (without the toxic insult) with the same concentration range of this compound to determine its direct cytotoxic effects.
Troubleshooting Guides
Problem 1: High background cytotoxicity in my untreated (control) primary neuron cultures.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Ensure proper coating of culture vessels, optimal seeding density, and the use of fresh, appropriate neuronal culture medium with necessary supplements. |
| Mechanical Stress During Plating | Handle cells gently during dissociation and plating. Avoid vigorous pipetting. |
| Glial Cell Overgrowth | Consider using an anti-mitotic agent like cytosine arabinoside (Ara-C) for a short period after plating, or use specific supplements to control glial growth.[6] |
| Excitotoxicity from Media | Ensure L-glutamate concentrations in the media are not excessive. |
Problem 2: Inconsistent results in my this compound cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
| Assay Timing | The timing of the assay is crucial. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for measuring the effects of this compound. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Problem 3: this compound treatment leads to rapid and widespread cell death, even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Primary Neurons | Primary neurons can be highly sensitive. Expand your dose-response curve to include much lower concentrations (e.g., picomolar to low nanomolar range). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control at the highest concentration used. |
| Off-target Effects | This compound has multiple receptor targets. Consider that its cytotoxicity may be mediated by an unexpected off-target effect in your specific neuronal population. |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: Measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Procedure:
-
Plate primary neurons in a 96-well plate and treat with a range of this compound concentrations for the desired time.
-
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control.
-
2. LDH Assay for Cytotoxicity
-
Principle: Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
-
Procedure:
-
Plate primary neurons and treat with this compound as in the MTT assay. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100).
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
3. Calcein-AM/Ethidium Homodimer-1 (EthD-1) Live/Dead Assay
-
Principle: Calcein-AM is a cell-permeant dye that is cleaved by esterases in live cells to produce a green fluorescent signal. EthD-1 can only enter cells with compromised membranes and binds to nucleic acids, emitting red fluorescence.
-
Procedure:
-
Plate neurons on glass coverslips or in an imaging-compatible plate and treat with this compound.
-
Prepare a working solution of Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in sterile PBS or culture medium.
-
Remove the treatment medium, wash the cells once with PBS, and add the staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantify the number of live and dead cells.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
References
- 1. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Cerebral actions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Guattegaumerine Protects Primary Cultured Cortical Neurons Against Oxidative Stress Injury Induced by Hydrogen Peroxide Concomitant with Serum Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Dihydroergocristine In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroergocristine (DHEC). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your in vitro experiments.
Frequently Asked questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound (DHEC) is a semi-synthetic dihydrogenated ergot alkaloid.[1][2] Its mechanism of action is complex, exhibiting a multi-receptor profile. It is known to have a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors and noncompetitive antagonistic activity at serotonin receptors.[1] In some contexts, it also acts as a direct inhibitor of γ-secretase.[1]
Q2: What are the main sources of variability in this compound in vitro experiments?
Variability in DHEC experiments can stem from several factors:
-
Compound Stability and Integrity: DHEC, like other ergot alkaloids, is susceptible to degradation and epimerization (conversion to its "-inine" isomer) which can be influenced by solvent, pH, temperature, and light exposure.
-
Reagent Quality and Handling: Inconsistent quality of reagents, improper storage, and manual pipetting errors can introduce significant variability.
-
Experimental Conditions: Variations in cell culture conditions (cell density, passage number, media composition), incubation times, and temperature can alter cellular responses to DHEC.
-
Assay Design: The choice of assay format and detection method can significantly impact sensitivity and specificity.
Compound Handling and Storage
Q3: How should I prepare and store this compound stock solutions?
To ensure consistency, DHEC stock solutions should be prepared and stored under controlled conditions.
-
Solvents: DHEC mesylate is soluble in DMSO, with sonication recommended to aid dissolution.[3] For in vivo studies, co-solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are often used.[1][3] Stable solutions can also be obtained using water-alcohol mixtures with dielectric constants between 30 and 45, which can reduce degradation.[4]
-
Storage: For long-term stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture and light.[1] Avoid repeated freeze-thaw cycles.
Q4: What is epimerization and how can I minimize it for this compound?
Epimerization is the conversion of the biologically active "-ine" form of an ergot alkaloid to its less active "-inine" stereoisomer at the C-8 position. This process can be influenced by factors such as pH, solvent, temperature, and light.[5]
-
Minimization Strategies: To minimize epimerization, it is recommended to prepare solutions in alkaline conditions and avoid acidic or aqueous environments where possible.[6] Store stock solutions and experimental samples protected from light and at low temperatures.[7] It is also crucial to be aware that epimerization can occur in cell culture media, so the stability of DHEC under your specific experimental conditions should be considered.[5]
Troubleshooting Guides
Poor Reproducibility in Cell-Based Assays
Q5: My cell viability/cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and have a consistent passage number. Optimize cell seeding density to ensure a robust and consistent response. |
| Variability in DHEC Activity | Prepare fresh dilutions of DHEC from a properly stored stock solution for each experiment. Consider performing a stability test of DHEC in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[8] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput experiments to minimize manual pipetting errors. |
| Edge Effects in Plate-Based Assays | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media/PBS. Ensure proper humidity control during incubation. |
| Serum Protein Binding | The presence of serum proteins in the culture medium can bind to DHEC, affecting its free concentration and activity.[9][10] If variability is high, consider reducing the serum concentration or using serum-free media, if appropriate for your cell line. |
Inconsistent Results in Receptor Binding Assays
Q6: I am seeing high variability in my this compound radioligand binding assay. How can I troubleshoot this?
| Potential Cause | Troubleshooting Steps |
| Radioligand Degradation | Ensure the radioligand is stored correctly and has not exceeded its expiration date. Avoid repeated freeze-thaw cycles. |
| High Non-Specific Binding (NSB) | Optimize the assay buffer and washing steps. Use an appropriate concentration of a competing unlabeled ligand to determine NSB. Pre-treating filters with polyethyleneimine (PEI) can help minimize ligand binding to the filters. |
| Assay Not at Equilibrium | Perform a time-course experiment (association kinetics) to determine the optimal incubation time to reach equilibrium. Ensure a consistent incubation temperature. |
| Inconsistent Membrane Preparation | Prepare fresh cell membranes for each experiment to avoid variability in receptor concentration. Ensure consistent homogenization and centrifugation steps. |
| Pipetting and Dilution Errors | Use calibrated pipettes for all reagent and compound dilutions. Prepare serial dilutions carefully and use fresh tips for each dilution step. |
Quantitative Data Summary
This compound Binding Affinities and Potency
The following tables summarize the available quantitative data for this compound's binding affinity (Kd, Ki) and potency (IC50).
Table 1: Adrenergic Receptor Binding Affinity
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Tissue/Cell System | Reference |
| α-adrenergic | [3H]-Dihydroergocryptine | 2.9 | - | Rat mesenteric arteries | [3] |
| α1-adrenergic (vs. [3H]-DHEC) | Prazosin | - | 63 | Rat mesenteric arteries | [3] |
| α2-adrenergic (vs. [3H]-DHEC) | Yohimbine | - | 1250 | Rat mesenteric arteries | [3] |
| α-adrenergic | [3H]-Dihydroergocryptine | 1.78 ± 0.22 | - | Steer stalk median eminence | |
| α-adrenergic | [3H]-Dihydroergocryptine | 8 - 10 | - | Uterine smooth muscle membranes |
Table 2: Other Receptor/Enzyme Binding Affinities
| Target | Kd | Cell System | Reference |
| γ-secretase | 25.7 nM | - | |
| Nicastrin | 9.8 µM | - |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| LNCaP | Prostate Cancer | ~15 | [1] |
| C4-2 | Prostate Cancer | ~12 | [1] |
| CWR22Rv1 | Prostate Cancer | ~10 | [1] |
| PC-3 | Prostate Cancer | ~18 | [1] |
| ARCaPE-shCTRL | Prostate Cancer (chemosensitive) | ~10 | [1] |
| ARCaPE-shEPLIN | Prostate Cancer (chemoresistant) | ~8 | [1] |
| C4-2B | Prostate Cancer (chemosensitive) | ~12 | [1] |
| C4-2B-TaxR | Prostate Cancer (chemoresistant) | ~7 | [1] |
Note: Specific Ki or Kd values for this compound at dopamine and serotonin receptor subtypes were not available in the searched literature. DHEC is reported to act as an antagonist at both D1 and D2 dopamine receptors and exhibits noncompetitive antagonism at serotonin receptors.[4]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for a 96-well plate-based MTT assay to measure cell viability following treatment with this compound.
Materials:
-
This compound (DHEC)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored in the dark
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of DHEC in DMSO.
-
Perform serial dilutions of the DHEC stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of DHEC.
-
Incubate for the desired exposure time (e.g., 72 hours).[1]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank (medium with MTT and DMSO but no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the DHEC concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay (Filtration Method)
This protocol describes a competition binding assay to determine the affinity of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors)
-
This compound (DHEC)
-
Unlabeled competing ligand for non-specific binding determination
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
Polyethyleneimine (PEI) solution (0.3%)
-
Glass fiber filters
-
96-well plates
-
Cell harvester
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.
-
Set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of DHEC.
-
To each well, add:
-
Cell membranes (optimized protein concentration).
-
Assay buffer (for Total Binding) or a high concentration of an unlabeled competing ligand (for NSB) or varying concentrations of DHEC.
-
Radioligand at a concentration near its Kd.
-
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of DHEC to generate a competition curve and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
This compound Signaling Pathways
This compound's interaction with dopamine receptors can trigger downstream signaling cascades. In chemoresistant prostate cancer cells, DHEC has been shown to modulate the expression of DRD1 and DRD2 and affect several downstream pathways.[1]
Caption: DHEC's modulation of dopamine receptor signaling pathways.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram illustrates the key steps in performing a cell viability assay to assess the effect of this compound.
Caption: Workflow for a this compound cell viability assay.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical workflow for troubleshooting common issues leading to variability in this compound experiments.
References
- 1. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of neurotransmitter receptor binding by ergot derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic drugs antagonize human serotonin type 3 receptor currents in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Non selective 5-HT antagonist | Hello Bio [hellobio.com]
- 10. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergocristine Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways and optimal storage conditions for dihydroergocristine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a hydrogenated ergot alkaloid, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1] Solutions of hydrogenated ergot alkaloids in predominantly organic media show reduced degradation to aci-forms, hydrolysis products, and oxidation products.[1]
-
Hydrolysis: The amide bond in the peptide portion of the molecule is susceptible to cleavage under both acidic and basic conditions.[2][3] This can lead to the formation of dihydrolysergic acid and the corresponding peptide fragments.
-
Oxidation: The ergoline ring system can be oxidized, particularly when exposed to air, light, or oxidizing agents.[1] A major in-vivo metabolite is 8'-hydroxy-dihydroergocristine, indicating that hydroxylation is a key oxidative transformation.[4] Studies on the related compound dihydroergotamine have shown that oxidative stress can lead to the formation of various oxidation products.[5]
-
Photolysis: Exposure to light, especially UV radiation, can induce degradation.[6][7] It is recommended to store this compound in the dark to prevent photodegradation.[6]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions.
For Solid this compound Mesylate: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8] It is sensitive to heat and light and should be stored in the dark.[6]
For this compound Solutions: For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[9][10] The container should be sealed to protect from moisture.[9][10] It is advised to prepare working solutions for in vivo experiments freshly on the same day of use.[9] For liquid preparations, stable solutions can be achieved using water-alcohol mixtures with dielectric constants between 30 and 45.[1]
| Storage Condition | Duration | Recommendations |
| Solid Form | Long-term | Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[6][8] |
| Solution (-20°C) | Up to 1 month | Sealed storage, protected from moisture.[9][10] |
| Solution (-80°C) | Up to 6 months | Sealed storage, protected from moisture.[9][10] |
| Working Solution | Same-day use | Prepare fresh before in vivo experiments.[9] |
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the intact drug from its degradation products. A well-developed HPLC method, often coupled with mass spectrometry (LC-MS), can be used to identify and quantify the impurities and degradants that form during stability studies.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh samples and re-analyze. 3. Perform forced degradation studies to identify potential degradation products. |
| Loss of compound potency | Degradation of this compound. | 1. Verify the age and storage conditions of the stock material. 2. Analyze the sample using a validated stability-indicating HPLC method to quantify the remaining active ingredient and identify degradants. |
| Discoloration of solution | Oxidation of the ergoline structure. | 1. Prepare solutions using deoxygenated solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect solutions from light. |
| Precipitation in solution | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent system is appropriate for the desired concentration. 2. For solutions, sonication or gentle heating may aid dissolution, but be mindful of potential thermal degradation.[9] 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Visualizing Degradation Pathways and Experimental Workflow
To aid in understanding the chemical stability of this compound, the following diagrams illustrate the probable degradation pathways and a typical experimental workflow for stability testing.
Caption: Probable degradation pathways of this compound.
Caption: Workflow for forced degradation and stability-indicating method development.
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound mesylate in a suitable solvent (e.g., methanol or a water-alcohol mixture) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
1. Chromatographic System:
-
HPLC System: A system with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of:
-
Solvent A: Acetonitrile
-
Solvent B: Ammonium acetate buffer (e.g., 20 mM, pH adjusted to 4.5 with acetic acid)
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 30 70 20 70 30 25 70 30 26 30 70 | 30 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 280 nm). A PDA detector is recommended to assess peak purity.
-
Injection Volume: 20 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
References
- 1. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 3. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. science.lpnu.ua [science.lpnu.ua]
- 8. chemicalbook.com [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Dihydroergocristine in Neuroprotection: A Comparative Analysis with Other Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the Claviceps genus, have long been a source of pharmacologically active compounds. Among these, dihydroergocristine (DHEC), a semi-synthetic derivative of ergocristine, has garnered attention for its potential neuroprotective properties. This guide provides a comparative analysis of this compound against other notable ergot alkaloids, focusing on their efficacy in neuroprotection, underlying mechanisms of action, and supporting experimental data.
Comparative Neuroprotective Efficacy
The neuroprotective potential of ergot alkaloids stems from their multifaceted pharmacological profiles, which include interactions with dopaminergic, serotonergic, and adrenergic receptors, as well as antioxidant and anti-apoptotic activities. While direct comparative studies across a wide range of ergot alkaloids in standardized neurotoxicity models are limited, existing evidence allows for a preliminary assessment of their relative neuroprotective capabilities.
| Ergot Alkaloid | Neuroprotection Model | Key Findings | Reference |
| This compound | γ-secretase inhibition (Alzheimer's model) | Dose-dependent reduction of Aβ40 and Aβ42 levels. IC50 for Aβ40 reduction was approximately 10 µM. | [1][2][3] |
| α-Dihydroergocryptine | MPTP-induced neuronal death (Parkinson's model) | Reduced neuronal death in the substantia nigra of monkeys. | [4] |
| Bromocriptine | Ischemia-induced neuronal damage | Prevented neuronal damage in the hippocampal CA1 region and preserved superoxide dismutase (SOD) levels. | |
| MPTP-induced neurotoxicity | Blocked hydroxyl radical formation and prevented dopamine depletion. | ||
| Oxidative stress (H2O2) in PC12 cells | Upregulated the expression and activity of NQO1, protecting cells from oxidative damage. | ||
| Ergocornine | Neurite outgrowth in PC12 cells | Induced neurite outgrowth, suggesting neurotrophic potential. | |
| Ergotamine | Neurite outgrowth in PC12 cells | Induced neurite outgrowth. |
Mechanisms of Neuroprotection: A Deeper Dive
The neuroprotective actions of this compound and other ergot alkaloids are mediated through several distinct yet interconnected signaling pathways.
Receptor Modulation
Ergot alkaloids are known for their complex interactions with various neurotransmitter receptors. This compound exhibits a broad receptor binding profile, acting as an agonist and antagonist at different dopaminergic, adrenergic, and serotonergic receptor subtypes. This modulation can influence neuronal excitability, neurotransmitter release, and synaptic plasticity, contributing to a neuroprotective environment.
Antioxidant and Anti-inflammatory Pathways
Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Several ergot alkaloids, including this compound and bromocriptine, have demonstrated significant antioxidant properties.
A crucial pathway implicated in the antioxidant response is the PI3K/Akt/Nrf2 signaling cascade . Bromocriptine has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1). This, in turn, helps to mitigate oxidative damage. While the direct involvement of the PI3K/Akt/Nrf2 pathway in this compound-mediated neuroprotection is still under investigation, its known antioxidant effects suggest a potential role.
Inhibition of Pathological Protein Aggregation
A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques. This compound has been identified as a direct inhibitor of γ-secretase, a key enzyme in the production of Aβ peptides.[1][2][3] By inhibiting this enzyme, this compound can reduce the levels of toxic Aβ species, offering a potential therapeutic avenue for Alzheimer's disease.
Experimental Protocols
γ-Secretase Activity Assay
This cell-free assay is utilized to assess the direct inhibitory effect of compounds on γ-secretase activity.
1. Reagents and Materials:
-
Purified γ-secretase enzyme
-
Recombinant C100-Flag substrate (a fragment of APP)
-
Assay buffer (e.g., containing phospholipids to mimic the cell membrane environment)
-
Test compounds (e.g., this compound)
-
Stop solution (e.g., containing SDS)
-
Tris-Tricine gels for protein separation
-
Antibodies for Western blotting (e.g., anti-Flag for detecting the cleavage product)
2. Procedure:
-
The purified γ-secretase enzyme is incubated with the C100-Flag substrate in the assay buffer.
-
Test compounds at various concentrations are added to the reaction mixture.
-
The reaction is incubated at 37°C for a specified time (e.g., 1-4 hours).
-
The reaction is terminated by adding the stop solution.
-
The reaction products are separated by electrophoresis on Tris-Tricine gels.
-
The amount of the cleaved product (Amyloid Intracellular Domain - AICD) is quantified by Western blotting using an anti-Flag antibody.
-
The inhibitory activity of the test compound is determined by comparing the amount of product generated in the presence of the compound to a control reaction without the compound.
Neurite Outgrowth Assay in PC12 Cells
This assay is used to evaluate the potential of compounds to promote neuronal differentiation and growth.
1. Cell Culture:
-
PC12 cells are cultured in appropriate media (e.g., DMEM supplemented with horse serum and fetal bovine serum).
2. Experimental Procedure:
-
PC12 cells are seeded in culture plates.
-
After allowing the cells to attach, the culture medium is replaced with a low-serum medium to induce a quiescent state.
-
Test compounds (e.g., ergocornine, ergotamine, bromocriptine) are added to the culture medium at various concentrations.
-
The cells are incubated for a period of 24-72 hours.
-
Neurite outgrowth is observed and quantified using a microscope. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.
-
The percentage of cells with neurites is calculated for each treatment group and compared to a control group.
Neuroprotection Assay in SH-SY5Y Cells (MPP+ Model)
This assay assesses the ability of compounds to protect neuronal cells from a toxin that induces Parkinson's-like pathology.
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum).
2. Experimental Procedure:
-
SH-SY5Y cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, bromocriptine) for a specified duration (e.g., 1-2 hours).
-
The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is then added to the culture medium to induce cell death.
-
The cells are incubated for 24-48 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, which is proportional to the number of viable cells.
-
The neuroprotective effect is calculated as the percentage of viable cells in the treated groups compared to the MPP+-only treated group.
Conclusion
This compound demonstrates promising neuroprotective potential through multiple mechanisms, including the modulation of neurotransmitter systems, antioxidant activity, and inhibition of key pathological processes in neurodegenerative diseases like Alzheimer's. While direct, comprehensive comparative studies with other ergot alkaloids are still needed to definitively establish its relative potency, the existing evidence suggests that this compound and other members of the ergot alkaloid family represent a valuable source of lead compounds for the development of novel neuroprotective therapies. Further research focusing on head-to-head comparisons in standardized in vitro and in vivo models will be crucial for elucidating the full therapeutic potential of these fascinating molecules.
References
- 1. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Dihydroergocristine and Hydergine in Clinical Applications
For researchers and professionals in drug development, understanding the nuanced differences between related therapeutic compounds is critical. This guide provides a detailed comparison of Dihydroergocristine and its combination formulation, Hydergine (Co-dergocrine mesylate), based on available clinical data. The focus is on their clinical efficacy, safety profiles, and the methodologies employed in their evaluation.
Composition and Relationship
Hydergine is a combination of three dihydrogenated ergot alkaloids in equal proportions: this compound, Dihydroergocornine, and Dihydroergocryptine.[1] Therefore, this compound is a constituent component of Hydergine. This guide will compare the clinical data available for this compound as a single agent versus the composite data for Hydergine.
Mechanism of Action
Both this compound and Hydergine share a multifaceted mechanism of action, though the complete picture is still under investigation.[2] Their therapeutic effects are believed to stem from their interaction with multiple neurotransmitter systems and their influence on cerebral metabolism.
Key aspects of their mechanism of action include:
-
Dopaminergic and Serotonergic Agonism: Both exhibit agonist activity at dopamine and serotonin receptors, which may contribute to improvements in mood and cognitive function.[3]
-
Adrenergic Antagonism: They act as antagonists at alpha-adrenergic receptors, leading to vasodilation and potentially increased cerebral blood flow.[3]
-
Cerebral Metabolism Enhancement: Studies suggest they may improve brain metabolism and protect against the metabolic effects of ischemia.[4]
The following diagram illustrates the proposed signaling pathways influenced by these compounds.
References
Dihydroergocristine vs. Piracetam: A Comparative Guide for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydroergocristine and piracetam, two compounds that have been investigated for their potential cognitive-enhancing effects. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of these molecules.
At a Glance: this compound vs. Piracetam
| Feature | This compound | Piracetam |
| Drug Class | Semi-synthetic ergot alkaloid | Nootropic agent, racetam derivative |
| Primary Mechanism | Modulation of dopaminergic, serotonergic, and adrenergic receptors.[1][2] | Positive allosteric modulator of AMPA receptors; enhances neuronal membrane fluidity.[3][4] |
| Cognitive Domains Potentially Affected | Alertness, memory, confusion. | Memory, learning, concentration.[5] |
| Status | Used in some countries for age-related cognitive decline.[1] | Varies by country; used for cognitive disorders and other conditions. |
Pharmacokinetics
The pharmacokinetic profiles of this compound and piracetam differ significantly, influencing their dosing and potential clinical applications.
| Parameter | This compound | Piracetam |
| Bioavailability | Low | ~100% |
| Protein Binding | High | Negligible |
| Metabolism | Extensively metabolized | Minimally metabolized, excreted largely unchanged |
| Elimination Half-life | ~12-24 hours | ~4-5 hours in plasma, ~8.5 hours in CSF |
| Cmax (single dose) | 0.28 ± 0.22 µg/L (18 mg) | 84 µg/mL (3.2 g) |
| Tmax (single dose) | 0.46 ± 0.26 hours (18 mg) | ~1 hour |
Mechanism of Action and Signaling Pathways
This compound and piracetam exert their effects on cognitive function through distinct molecular pathways.
This compound: A Multi-Receptor Modulator
This compound's cognitive effects are believed to stem from its interaction with multiple neurotransmitter systems. It acts as an antagonist at certain dopamine and serotonin receptors and has complex interactions with adrenergic receptors.[1][2] This modulation can influence downstream signaling cascades involved in neuronal communication and cerebral blood flow.
Piracetam: Enhancing Glutamatergic Neurotransmission
Piracetam is a positive allosteric modulator of AMPA receptors, a key component of excitatory glutamatergic synapses.[3] By binding to a site on the AMPA receptor, piracetam enhances the flow of ions in response to glutamate, thereby strengthening synaptic transmission. It is also thought to improve the fluidity of neuronal membranes, which can facilitate neurotransmitter release and receptor function.
Receptor Binding Affinity
The following table summarizes the available receptor binding data for this compound. Direct, quantitative binding data for piracetam at specific receptor sites is less established, as its primary mechanism is understood to be allosteric modulation rather than direct competitive binding at the primary neurotransmitter binding site.
| Receptor Target | Ligand | Species | Assay Type | Affinity (Kd/Ki) |
| Alpha-1 Adrenergic | [3H]-Dihydroergocryptine | Rat | Radioligand Binding | Kd: 2.9 nM[6] |
| Alpha-2 Adrenergic | [3H]-Dihydroergocryptine | Steer | Radioligand Binding | Kd: 1.78 ± 0.22 nM[7] |
| Dopamine D2 | This compound | Rat | Functional Assay | Antagonist activity observed[2] |
| Serotonin (various) | This compound | - | - | Antagonist activity reported[1] |
Note: Dihydroergocryptine is a closely related dihydroergot alkaloid often used in binding studies as a radioligand to characterize adrenergic receptors.
Clinical Efficacy: A Comparative Overview
Direct comparative clinical trials between this compound and piracetam are lacking. The available data comes from separate placebo-controlled studies, making a head-to-head comparison of efficacy challenging.
This compound
A double-blind, placebo-controlled study in 240 elderly patients with chronic cerebrovascular disease or organic brain syndrome evaluated the effects of this compound over one year. The study reported a significant improvement in the target items of "confusion, mental alertness and memory performance" in the this compound group compared to placebo.[8]
Piracetam
A meta-analysis of 19 double-blind, placebo-controlled studies involving patients with dementia or cognitive impairment in the elderly was conducted.[5][9][10] The analysis of a global outcome measure, the Clinical Global Impression of Change (CGIC), demonstrated a significant difference favoring piracetam over placebo.[5][9][10] However, the authors noted that many of the included studies were older and had methodological limitations.[9] Another meta-analysis found no conclusive evidence to support the use of piracetam for dementia or cognitive impairment, citing inconsistent results across more specific cognitive measures.
Experimental Protocols: A Methodological Snapshot
To provide context for the clinical findings, this section outlines the general methodologies employed in representative studies for each compound.
This compound: Placebo-Controlled Trial in Elderly Patients
A representative study for this compound would involve a randomized, double-blind, placebo-controlled design.
Key Methodological Components:
-
Participants: Elderly individuals with diagnosed age-related cognitive impairment or dementia.
-
Intervention: Oral administration of this compound at a fixed daily dose.
-
Control: Identical-looking placebo tablets.
-
Outcome Measures: Standardized cognitive assessment tools such as the Mini-Mental State Examination (MMSE), Sandoz Clinical Assessment Geriatric (SCAG) scale, and measures of daily living activities.
-
Duration: Long-term follow-up, typically 6 months to a year, to assess sustained effects.[8]
Piracetam: Meta-Analysis of Placebo-Controlled Trials
The efficacy of piracetam has often been evaluated through meta-analyses of existing studies.
Key Methodological Components of Included Trials:
-
Participants: Diverse populations of older adults with cognitive impairment or dementia.
-
Intervention: Oral piracetam at varying doses (e.g., 2.4 g/day to 9.6 g/day ).
-
Control: Placebo.
-
Outcome Measures: A variety of cognitive tests and global impression of change scales. The Clinical Global Impression of Change (CGIC) is a common primary outcome in these meta-analyses.[5][9][10]
-
Data Synthesis: Statistical pooling of results from multiple studies to estimate an overall treatment effect, often expressed as an odds ratio for improvement.
Conclusion
This compound and piracetam represent two distinct pharmacological approaches to cognitive enhancement. This compound's broad-spectrum activity on multiple neurotransmitter systems contrasts with piracetam's more focused modulation of glutamatergic transmission and neuronal membrane properties.
While both compounds have shown some promise in clinical studies for improving cognitive function in certain populations, the lack of direct comparative trials makes it difficult to definitively establish the superiority of one over the other. The existing evidence for piracetam is more extensive due to multiple meta-analyses, though the quality of the primary studies is a noted limitation. This compound has demonstrated efficacy in a long-term, placebo-controlled setting.
Future research, ideally in the form of well-designed, head-to-head comparative clinical trials with standardized cognitive endpoints, is necessary to fully elucidate the relative efficacy and optimal therapeutic positioning of these two compounds for cognitive enhancement. Researchers should also continue to investigate their underlying molecular mechanisms to identify potential biomarkers for treatment response and to guide the development of next-generation cognitive enhancers.
References
- 1. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [One-year therapy with this compound for treatment of impaired alertness and memory in elderly patients. Placebo-controlled multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Dihydroergocristine's Efficacy in Modulating γ-Secretase Activity: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of Dihydroergocristine's effect on γ-secretase activity, with a comparative look at other modulators. This guide provides detailed experimental data, protocols, and visual representations of the underlying signaling pathways.
This compound (DHEC), a component of the FDA-approved drug ergoloid mesylates, has been identified as a direct inhibitor of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease.[1][2] This guide presents a validation of DHEC's effect on γ-secretase activity, comparing its performance with other known γ-secretase inhibitors and modulators, supported by experimental data.
Comparative Analysis of γ-Secretase Modulators
The following table summarizes the quantitative data on the inhibitory and binding activities of this compound and its alternatives against γ-secretase and its substrates.
| Compound | Target | IC50 | Binding Affinity (Kd) | Effect on Aβ Levels | Effect on Notch Signaling |
| This compound (DHEC) | γ-secretase | 25 µM[3] | 25.7 nM (to γ-secretase)[1] | Reduces total Aβ (~35% at 20 µM)[1] | Not significantly affected[1] |
| Nicastrin (γ-secretase subunit) | 9.8 µM[1][2] | ||||
| Semagacestat (LY-450139) | Aβ42 production | 10.9 nM[4][5] | Not available | Reduces Aβ40, Aβ42, and Aβ38[4][5] | Inhibits Notch signaling (IC50: 14.1 nM)[4][5] |
| Aβ40 production | 12.1 nM[4][5] | ||||
| Aβ38 production | 12.0 nM[4][5] | ||||
| (R)-flurbiprofen | Aβ42 production | Not available | Not available | Selectively lowers Aβ42[6] | Does not significantly affect Notch signaling[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro γ-Secretase Activity Assay
This assay measures the direct inhibitory effect of a compound on the activity of purified γ-secretase.
Materials:
-
Purified γ-secretase enzyme
-
Recombinant C100-Flag substrate (a fragment of Amyloid Precursor Protein)
-
Assay buffer (e.g., 0.2% CHAPSO-HEPES)
-
Test compound (e.g., this compound)
-
DMSO (vehicle control)
-
SDS-PAGE gels (e.g., 16% Tricine) and Western blotting apparatus
-
Anti-Aβ antibody (e.g., 6E10) and anti-AICD-Flag antibody
-
ELISA kits for Aβ40 and Aβ42 quantification
Procedure:
-
Incubate purified γ-secretase with the C100-Flag substrate in the assay buffer at 37°C.
-
Add varying concentrations of the test compound (dissolved in DMSO) or DMSO alone to the reaction mixture.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Stop the reaction by adding 0.5% SDS.
-
Analyze the reaction products by:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Surface Plasmon Resonance (SPR) Analysis
SPR is used to measure the direct binding affinity between a compound and its target protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified γ-secretase or Nicastrin
-
Test compound (e.g., this compound)
-
Running buffer
-
Immobilization reagents (e.g., NHS, EDC)
Procedure:
-
Immobilize the purified γ-secretase or Nicastrin onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor chip surface.
-
Monitor the change in response units over time to observe the association and dissociation of the compound.
-
Regenerate the sensor chip surface between injections.
-
Analyze the resulting sensorgrams to calculate the equilibrium dissociation constant (Kd), which represents the binding affinity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
References
- 1. The FDA-approved natural product this compound reduces the production of the Alzheimer’s disease amyloid-β peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Selective inhibition of Aβ42 production by NSAID R‐enantiomers | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Dihydroergocristine and Novel Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the established nootropic, Dihydroergocristine, and a selection of novel nootropic compounds: Fasoracetam, Coluracetam, and Noopept. The objective is to present a side-by-side evaluation of their mechanisms of action, and available quantitative data from preclinical and clinical studies to inform further research and development in the field of cognitive enhancement.
Executive Summary
This compound, a dihydrogenated ergot alkaloid, exerts its effects through a multi-receptor mechanism involving dopaminergic, serotonergic, and adrenergic systems. In contrast, the novel nootropics, primarily belonging to the racetam class, modulate key neurotransmitter systems with greater specificity. Fasoracetam is unique for its activity on metabotropic glutamate and GABA-B receptors. Coluracetam is distinguished by its enhancement of high-affinity choline uptake, a critical step in acetylcholine synthesis. Noopept, a dipeptide derivative, is believed to modulate the cholinergic and glutamatergic systems and increase the expression of neurotrophic factors.
The available data, while not from direct head-to-head comparative trials, suggests that these compounds hold promise for improving cognitive function in various contexts. This compound has shown efficacy in improving general cognitive and affective symptoms in elderly patients with cerebrovascular disease. Fasoracetam has demonstrated significant benefits in adolescents with ADHD. Coluracetam has shown potential in addressing anxiety and depression, which are often co-morbid with cognitive decline. Noopept has shown positive effects in patients with mild cognitive disorders of vascular and traumatic origin, appearing more effective than Piracetam in one study.
Further direct comparative studies are warranted to definitively establish the relative efficacy and safety profiles of these compounds.
Mechanisms of Action
This compound
This compound's mechanism of action is complex, involving interactions with multiple neurotransmitter systems. It acts as a partial agonist/antagonist at dopaminergic and adrenergic receptors and exhibits antagonistic activity at serotonin receptors[1]. This broad spectrum of activity is thought to contribute to its effects on cerebral circulation and neuronal metabolism[2].
Novel Nootropics
The novel nootropics included in this analysis, while structurally related in some cases, display distinct primary mechanisms of action:
-
Fasoracetam: This compound is a putative nootropic that modulates metabotropic glutamate receptors (mGluRs) and upregulates GABA-B receptors[3][4][5]. This dual action on both excitatory (glutamate) and inhibitory (GABA) systems may underlie its potential benefits in conditions like ADHD, which are associated with neurotransmitter imbalances[3][4][5].
-
Coluracetam: The primary mechanism of Coluracetam is the enhancement of high-affinity choline uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine (ACh)[6][7][8]. By increasing the efficiency of ACh production, Coluracetam may support cognitive functions that are dependent on cholinergic neurotransmission, such as learning and memory[6][7][8].
-
Noopept: Noopept is a dipeptide that is thought to exert its nootropic effects through multiple pathways. It is believed to have a positive influence on the cholinergic and glutamatergic systems[6][9]. Preclinical studies also suggest that it increases the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF)[6][9].
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and the selected novel nootropics. It is crucial to note that these data are derived from separate studies with varying methodologies, and direct comparisons should be made with caution.
Table 1: Clinical Studies on Cognitive and Behavioral Effects
| Compound | Study Population | Dosage | Duration | Key Outcome Measure | Results |
| This compound | 40 out-patients (55-80 years) with chronic cerebrovascular disease | 6 mg/day vs. 20 mg/day | 3 months | Sandoz Clinical Assessment for Geriatrics (SCAG) scale | Both doses showed significant improvement (p < 0.01) in total SCAG scores. The 20 mg dose produced a significantly greater improvement than the 6 mg dose.[10] |
| Fasoracetam | 30 adolescents (12-17 years) with ADHD and glutamatergic gene network variants | Up to 400 mg twice daily | 5 weeks | Clinical Global Impressions-Improvement (CGI-I) and -Severity (CGI-S), Vanderbilt ADHD Rating Scale | Significant improvement in CGI-I (baseline 3.79 vs. week 5 2.33; p < 0.001) and CGI-S (baseline 4.83 vs. week 5 3.86; p < 0.001). Significant improvement in parental Vanderbilt scores (p < 0.035).[11][12] |
| Coluracetam | Patients with Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD) (n=101) | 80 mg three times daily | 6 weeks | Hamilton Rating Scale for Depression (HAM-D) | Significant reduction in HAM-D scores (12.2 points lower than placebo group; p < 0.0008) in patients with co-morbid MDD and GAD who were unresponsive to prior antidepressants.[8] |
| Noopept | 53 patients with mild cognitive disorders of vascular or traumatic origin | 20 mg/day (Noopept) vs. 1200 mg/day (Piracetam) | 56 days | Mini-Mental State Examination (MMSE) | Noopept was more effective than Piracetam in improving global MMSE scores.[13] |
| Noopept | 60 patients with stroke and mild cognitive impairment | 20 mg/day | 2 months | Mini-Mental State Examination (MMSE) | Significant improvement in cognitive functions as assessed by MMSE scores compared to a control group.[14] |
Table 2: Preclinical Studies on Learning and Memory
| Compound | Animal Model | Dosage | Key Outcome Measure | Results |
| This compound | Aged male rats (24 months old) | Not specified | Active and Passive Avoidance Tasks | Facilitated acquisition of active avoidance response and retention of passive avoidance reaction.[15] |
| Noopept | Adult Wistar rats with beta-amyloid-induced cognitive deficiency | 0.5 mg/kg intraperitoneally | Conditioned Passive Avoidance Reflex (CPAR) | Preventive administration for 7 days completely prevented memory disorders.[6] |
| Piracetam | Wistar rats with scopolamine-induced amnesia | 52.5 mg/kg orally | Morris Water Maze | Significant increase in the number of entries and time spent in the target quadrant compared to the scopolamine-treated group (p<0.05).[16] |
Experimental Protocols
Clinical Study Methodologies
-
This compound in Chronic Cerebrovascular Disease: A double-blind, randomized controlled trial was conducted on 40 out-patients aged 55-80 with chronic cerebrovascular disease. Participants were randomly assigned to receive either 6 mg or 20 mg of this compound daily for 3 months. The primary efficacy measure was the Sandoz Clinical Assessment for Geriatrics (SCAG) scale, which assesses a range of cognitive and affective symptoms.[10] The SCAG scale is a 19-item rating scale used to evaluate symptoms commonly seen in geriatric patients, including confusion, mental alertness, and memory.[7][11][17][18][19]
-
Fasoracetam in ADHD: This was a 5-week, open-label, single-blind, placebo-controlled study involving 30 adolescents (ages 12-17) with ADHD and specific glutamatergic gene network variants. Following a placebo week, patients received symptom-driven dose advancements of Fasoracetam up to 400 mg twice daily for 4 weeks. Efficacy was measured using the Clinical Global Impressions-Improvement (CGI-I) and -Severity (CGI-S) scales, and the Vanderbilt ADHD Rating Scale.[1][11][12] A Phase 2, double-blind, randomized, placebo-controlled trial protocol for Fasoracetam in children and adolescents with ADHD has also been designed to evaluate efficacy based on the change in the ADHD Rating Scale, version 5 (ADHD-RS-5) total score.[8]
-
Coluracetam in MDD and GAD: A Phase 2a clinical trial investigated the effects of Coluracetam in patients with Major Depressive Disorder (MDD) and co-morbid Generalized Anxiety Disorder (GAD) who had not responded to at least two previous antidepressant treatments. Patients received 80 mg of Coluracetam three times daily for six weeks. The primary outcome measure was the Hamilton Rating Scale for Depression (HAM-D), a widely used clinician-rated scale to assess the severity of depressive symptoms.[20][21][22]
-
Noopept in Mild Cognitive Disorders: An open-label comparative study was conducted on patients with mild cognitive disorders of vascular or traumatic origin. Patients were treated with either 20 mg of Noopept daily or 1200 mg of Piracetam daily for 56 days. Cognitive function was assessed using the Mini-Mental State Examination (MMSE), a brief 30-point questionnaire used to screen for cognitive impairment.[3][6][13] Another open prospective study in 60 stroke patients with mild cognitive impairment assessed the effect of 20 mg of Noopept daily for 2 months on cognitive functions, also using the MMSE.[14]
Preclinical Behavioral Assay Methodologies
-
Passive Avoidance Test: This test assesses learning and memory in rodents. The apparatus typically consists of a two-compartment box with a light and a dark chamber. During the acquisition trial, the animal is placed in the light compartment and receives a mild foot shock upon entering the dark compartment. In the retention trial, conducted after a specific interval, the latency to enter the dark compartment is measured as an indicator of memory retention. Longer latencies suggest better memory of the aversive stimulus.[15][23][24][25][26][27][28]
-
Morris Water Maze (MWM): The MWM is a widely used test for spatial learning and memory. It involves a circular pool filled with opaque water, with a hidden platform submerged just below the surface. Rodents use distal cues in the room to learn the location of the platform over several trials. Key performance measures include the time taken to find the platform (escape latency) and, in a probe trial where the platform is removed, the time spent in the quadrant where the platform was previously located.[4][16][29][30][31]
-
Shuttle-Box Test (Active Avoidance): In this task, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by moving from one compartment of a box to another in response to a conditioned stimulus (e.g., a light or a tone). The number of successful avoidances is a measure of learning and memory.[15][24][25]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound and the selected novel nootropics.
Experimental Workflows
The following diagrams outline the general experimental workflows for the clinical and preclinical studies cited in this guide.
References
- 1. Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cacao consumption improves passive avoidance memory impairment in a rat model of Alzheimer’s disease: the role of hippocampal synaptic plasticity and oxidative stress [frontiersin.org]
- 6. Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and safety of daily dosages of 6 mg and 20 mg this compound in the treatment of chronic cerebro-vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Noopept in the treatment of mild cognitive impairment in patients with stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. jcdr.net [jcdr.net]
- 17. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. A new scale for clinical assessment in geriatric populations: Sandoz Clinical Assessment--Geriatric (SCAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A protocol for the Hamilton Rating Scale for Depression: Item scoring rules, Rater training, and outcome accuracy with data on its application in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Anxiety in Clinical Trials with Depressed Patients Using the Hamilton Depression Rating Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term exercise pre-training attenuates Alzheimer’s disease–related pathology in a transgenic rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of Intermittent Aerobic Training on Passive Avoidance Test (Shuttle Box) and Stress Markers in the Dorsal Hippocampus Of Wistar Rats Exposed to Administration of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ppj.phypha.ir [ppj.phypha.ir]
- 27. UCSD Mild Cognitive Impairment Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
- 28. A Systematic Review of Preclinical Studies Investigating the Effects of Pharmacological Agents on Learning and Memory in Prolonged Aluminum-Exposure-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 30. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Dihydroergocristine's Impact on Amyloid Precursor Protein: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Dihydroergocristine's (DHEC) effects on the amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease. DHEC, an ergot alkaloid, has been identified as a direct inhibitor of γ-secretase, an enzyme crucial for the production of amyloid-beta (Aβ) peptides. This document compares the performance of DHEC with other notable γ-secretase inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.
Comparative Analysis of γ-Secretase Inhibitors
The therapeutic strategy of inhibiting γ-secretase to reduce Aβ production has been a significant focus in Alzheimer's disease research. Several compounds, including this compound, have been investigated for their potential in this area. The following tables summarize the quantitative data on the efficacy and binding affinity of DHEC and a selection of alternative γ-secretase inhibitors.
Table 1: In Vitro Efficacy of γ-Secretase Inhibitors
| Compound | Target | Assay Type | Cell Line/System | IC50 (Aβ Total) | IC50 (Aβ42) | Source |
| This compound (DHEC) | γ-secretase | Cell-based | HEK293 | Micromolar concentrations substantially reduced Aβ levels | Not Specified | [1] |
| DAPT (GSI-IX) | γ-secretase | Cell-based | Human primary neurons | 115 nM | 200 nM | [2] |
| DAPT (GSI-IX) | γ-secretase | Cell-based | HEK 293 | 20 nM | Not Specified | [3] |
| Begacestat (GSI-953) | γ-secretase | Cell-based | Not Specified | 15 nM | Not Specified | [4] |
| Begacestat (GSI-953) | γ-secretase | Cell-free | Not Specified | 8 nM | Not Specified | [4] |
Table 2: Binding Affinity of γ-Secretase Inhibitors
| Compound | Binding Target | Assay Type | Equilibrium Dissociation Constant (Kd) | Source |
| This compound (DHEC) | γ-secretase | Surface Plasmon Resonance | 25.7 nM | [5][6] |
| This compound (DHEC) | Nicastrin (γ-secretase subunit) | Surface Plasmon Resonance | 9.8 µM | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of the key experimental protocols used to assess the impact of this compound and other inhibitors on APP processing.
Cell-Based γ-Secretase Activity Assay
This assay evaluates the efficacy of inhibitory compounds on γ-secretase activity within a cellular context.
Principle: Cells overexpressing APP or its C-terminal fragments (CTFs) are treated with the test compound. The level of Aβ peptides secreted into the cell culture medium is then quantified and compared to untreated control cells.
Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Treatment: Cells are seeded in 24-well plates and incubated with varying concentrations of this compound or other inhibitors (e.g., DAPT as a positive control) for 24 hours. A vehicle control (e.g., DMSO) is also included.
-
Sample Collection: After incubation, the cell culture medium is collected for Aβ quantification. The cells are lysed to extract total protein for Western blot analysis.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the collected medium are measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, the concentration at which 50% of γ-secretase activity is inhibited, is calculated by plotting the percentage of Aβ reduction against the logarithm of the inhibitor concentration.
Western Blot Analysis of APP and its Fragments
Western blotting is used to detect changes in the levels of full-length APP (APP-FL) and its C-terminal fragments (APP-CTFs) within the cells.
Principle: Cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect APP and its fragments. An accumulation of APP-CTFs can indicate the inhibition of γ-secretase.
Protocol Outline:
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the C-terminus of APP. After washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system. The levels of β-actin are typically used as a loading control to normalize the data.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
ELISA is a highly sensitive method for quantifying the concentration of Aβ peptides in the cell culture medium.
Principle: A capture antibody specific for Aβ is coated onto the wells of a microplate. The sample is added, and any Aβ present binds to the antibody. A second, detection antibody (conjugated to an enzyme) that recognizes a different epitope on Aβ is then added. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the amount of Aβ in the sample.
Protocol Outline:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for either Aβ40 or Aβ42.
-
Sample Incubation: The collected cell culture medium and a series of Aβ standards of known concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of Aβ in the samples is determined from this curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., this compound) and a target protein (e.g., purified γ-secretase).
Principle: The target protein is immobilized on a sensor chip. The ligand is then flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response.
Protocol Outline:
-
Chip Immobilization: Purified γ-secretase or its subunit Nicastrin is immobilized onto a sensor chip.
-
Binding Analysis: Solutions of this compound at various concentrations are injected over the chip surface.
-
Data Acquisition: The change in response units over time is recorded to generate sensorgrams.
-
Data Analysis: The association and dissociation rates are calculated from the sensorgrams. The equilibrium dissociation constant (Kd), a measure of binding affinity, is then determined.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergocristine: A Comparative Analysis of its Efficacy as a Peripheral Vasodilator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dihydroergocristine's efficacy against other established peripheral vasodilators, focusing on its application in peripheral arterial disease (PAD), particularly intermittent claudication. Due to a scarcity of direct comparative clinical trials, this guide synthesizes data from individual placebo-controlled studies to offer an objective overview of each compound's performance.
Mechanism of Action: A Multi-Receptor Approach
This compound, a semi-synthetic ergot alkaloid, exhibits a complex mechanism of action involving multiple receptor systems.[1] Its vasodilatory effects are primarily attributed to its antagonist activity at α-adrenergic receptors in vascular smooth muscle, leading to vasodilation and improved blood flow.[1][2] Beyond its adrenergic blockade, this compound also interacts with dopaminergic and serotonergic receptors, which may contribute to its overall therapeutic effects.[1][3]
In contrast, other peripheral vasodilators operate through different pathways. Pentoxifylline, a xanthine derivative, improves blood flow by increasing red blood cell flexibility and decreasing blood viscosity.[4] Naftidrofuryl acts as a selective serotonin 5-HT2 receptor antagonist, which leads to vasodilation.[5][6]
Signaling Pathways
Below are simplified diagrams illustrating the proposed signaling pathways for this compound and a generalized pathway for other vasodilators.
Efficacy in Intermittent Claudication: A Review of Clinical Data
While early studies suggested a potential benefit of this compound in peripheral vascular diseases, robust, recent clinical trial data quantifying its effect on walking distance in patients with intermittent claudication is limited.[7] In contrast, pentoxifylline and naftidrofuryl have been more extensively studied. The following tables summarize the efficacy of these drugs against placebo from various clinical trials.
Pentoxifylline Efficacy Data
| Study | Dosage | Duration | Outcome Measure | Pentoxifylline Improvement | Placebo Improvement | Net Improvement over Placebo |
| Porter et al. (1982) | 1200 mg/day | 24 weeks | Absolute Claudication Distance | +108.8% | +34.9% | +73.9% |
| Cesarone et al. (2002) | 1600 mg/day | 40 weeks | Pain-Free Walking Distance | +286% | +269% | +17% |
| Dawson et al. (2000) | 1200 mg/day | 24 weeks | Total Walking Distance | +60.3% | +47.5% | +12.8% |
| Meta-analysis (2020) | Various | Various | Pain-Free Walking Distance | -33.8% to +73.9% | - | Variable, low-certainty evidence[2] |
| Meta-analysis (2020) | Various | Various | Total Walking Distance | +1.2% to +155.9% | - | Variable, low-certainty evidence[2] |
Note: The wide range of improvement in the meta-analysis reflects the heterogeneity of the included studies.[2]
Naftidrofuryl Efficacy Data
| Study | Dosage | Duration | Outcome Measure | Naftidrofuryl Improvement | Placebo Improvement | Net Improvement over Placebo |
| Meta-analysis (2009)[1] | 600 mg/day | 6 months | Pain-Free Walking Distance | 1.37 (ratio of relative improvement) | - | 37% greater improvement |
| Meta-analysis (2009)[1] | 600 mg/day | 6 months | Responder Rate (>50% improvement) | 54.7% | 30.2% | +24.5% |
| Ann Cardiol Angeiol (2001)[8] | 600 mg/day | 12 months | Pain-Free Walking Distance | +107% | +12% | +95% |
| Ann Cardiol Angeiol (2001)[8] | 600 mg/day | 12 months | Maximal Walking Distance | +74% | +1% | +73% |
| Network Meta-analysis (2012)[9] | - | - | Maximum Walking Distance | +60% | - | - |
| Network Meta-analysis (2012)[9] | - | - | Pain-Free Walking Distance | +49% | - | - |
Experimental Protocols: A Methodological Overview
The clinical trials assessing the efficacy of these peripheral vasodilators generally follow a similar design.
General Experimental Workflow
Key Methodological Components:
-
Patient Population: Typically, studies enroll patients with stable, moderate intermittent claudication (Fontaine stage II).[10] Inclusion criteria often specify a certain range for pain-free and maximum walking distances on a standardized treadmill test and an ankle-brachial index (ABI) below a defined threshold (e.g., <0.9).[8][11]
-
Study Design: The majority of robust studies are randomized, double-blind, placebo-controlled trials.[9][10]
-
Intervention: Patients are randomly assigned to receive either the active drug at a specified dosage or a matching placebo for a defined treatment period.
-
Outcome Measures: The primary efficacy endpoints are typically the change from baseline in pain-free walking distance (PFWD) and maximum walking distance (MWD), measured using a standardized treadmill protocol.[9] Secondary outcomes may include changes in ABI and quality of life assessments.[2]
-
Treadmill Protocol: A standardized, constant-load or graded-load treadmill test is used to objectively measure walking distances at baseline and at specified follow-up intervals.[11]
Conclusion
This compound's multifaceted mechanism of action, particularly its α-adrenergic antagonism, suggests a potential role as a peripheral vasodilator. However, there is a notable lack of recent, high-quality clinical evidence to support its efficacy in improving walking distance in patients with intermittent claudication. In contrast, both pentoxifylline and naftidrofuryl have been extensively studied, with naftidrofuryl generally demonstrating a more consistent and clinically meaningful improvement in walking distance compared to placebo.[9] Further research, including direct comparative trials, would be necessary to definitively establish the therapeutic positioning of this compound relative to other peripheral vasodilators in the management of peripheral arterial disease.
References
- 1. Naftidrofuryl for intermittent claudication: meta-analysis based on individual patient data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How well does pentoxifylline treat intermittent claudication? | Cochrane [cochrane.org]
- 3. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patient.info [patient.info]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. [Treatment of peripheral vascular diseases with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of naftidrofuryl on physiological walking distance in patients with intermittent claudication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic review of the efficacy of cilostazol, naftidrofuryl oxalate and pentoxifylline for the treatment of intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug therapy for improving walking distance in intermittent claudication: a systematic review and meta-analysis of robust randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Dihydroergocristine and Other Nootropics in Memory and Cognition Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydroergocristine against two other well-known nootropic agents, Piracetam and Ginkgo biloba. The objective is to offer a comprehensive resource for researchers replicating or designing new studies on cognitive enhancement by presenting available experimental data, detailing methodologies, and illustrating the proposed mechanisms of action.
I. Comparative Efficacy: Human Clinical Studies
The following tables summarize the quantitative data from clinical trials investigating the effects of this compound, Piracetam, and Ginkgo biloba on cognitive function in various patient populations.
Table 1: this compound Clinical Trial Data
| Study Population | Treatment and Dosage | Duration | Outcome Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value |
| Elderly with chronic cerebrovascular disease or organic brain syndrome | This compound 6 mg/day | 1 year | SCAG Total Score | Statistically significant decrease | - | <0.01[1] |
| Elderly with chronic cerebrovascular disease | This compound 6 mg/day | 90 days | SCAG Total Score | Significant improvement | N/A (Comparison between doses) | <0.01 |
| Elderly with chronic cerebrovascular disease | This compound 20 mg/day | 90 days | SCAG Total Score | Significantly greater improvement than 6mg dose | N/A (Comparison between doses) | <0.01[2] |
Table 2: Piracetam Clinical Trial Data
| Study Population | Treatment and Dosage | Duration | Outcome Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo/Control) | p-value |
| Patients with cognitive decline (Alzheimer's or cerebrovascular origin) | Piracetam 4800 mg/day for 4 weeks, then 2400 mg/day | Not specified | Modified MMSE (Memory factor) | Significant increase | Self-controlled study | <0.05[3] |
| Patients with cognitive decline (Alzheimer's or cerebrovascular origin) | Piracetam 4800 mg/day for 4 weeks, then 2400 mg/day | Not specified | Modified MMSE (Concentration-psychomotor speed factor) | Significant increase | Self-controlled study | <0.05[3] |
| Older subjects with cognitive impairment (Meta-analysis) | Piracetam (various dosages) | Various | Clinical Global Impression of Change | Favorable odds ratio | Placebo | Statistically significant[4] |
Table 3: Ginkgo biloba Clinical Trial Data
| Study Population | Treatment and Dosage | Duration | Outcome Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value |
| Alzheimer's Disease or Multi-infarct Dementia | Ginkgo biloba extract (EGb 761) 120 mg/day | 52 weeks | ADAS-Cog | -1.4 (improvement) | - | 0.04[5] |
| Alzheimer's Disease (Meta-analysis) | Ginkgo biloba extract (EGb 761) | 12-26 weeks | ADAS-Cog | Ranged from -0.3 to 1.3 | Ranged from 0.9 to 1.0 | - |
| Dementia with Neuropsychiatric Features | Ginkgo biloba extract (EGb 761) 240 mg/day | 24 weeks | SKT | -3.2 (improvement) | 1.3 (worsening) | <0.001 |
II. Preclinical Evidence in Animal Models
Preclinical studies in rodent models provide valuable insights into the potential efficacy of these compounds on learning and memory. The shuttle box and passive avoidance tasks are standard behavioral assays used for this purpose.
Table 4: Comparative Preclinical Data in Rodent Models of Memory Impairment
| Compound | Animal Model | Behavioral Test | Key Finding | Quantitative Data (Example) |
| This compound | Aged rats (32 months) with age-related cognitive deficits | Passive Avoidance | Significantly increased retention of the inhibitory avoidance task. | Increased step-through latency by +199% (p<0.05) with a combination of raubasine and this compound. |
| Piracetam | Rats with scopolamine-induced amnesia | Delayed Match-to-Position | Reversed the impairment of correct choices. | Chronic treatment with 250 mg/kg piracetam reversed the scopolamine-induced reduction in correct choices.[3] |
| Ginkgo biloba | Healthy male Wistar rats | Passive Avoidance | Significantly increased step-through latency, indicating improved memory. | The 65 mg/kg dose significantly increased step-through latency compared to control (P<0.05).[2][5] |
Note: Direct head-to-head comparative studies with identical experimental conditions for all three compounds are limited. The data presented is from separate studies and should be interpreted with caution.
III. Experimental Protocols
To facilitate the replication of key studies, detailed methodologies for the shuttle box and passive avoidance tests are provided below.
The shuttle box apparatus is used to assess active avoidance learning, where an animal learns to respond to a conditioned stimulus (e.g., a light or tone) to avoid an aversive unconditioned stimulus (e.g., a mild foot shock).
-
Apparatus: A two-compartment box with a grid floor capable of delivering a mild electric shock. A door or opening allows the animal to move between the compartments. A light or sound source serves as the conditioned stimulus (CS).
-
Procedure:
-
Habituation: The animal is placed in the apparatus and allowed to freely explore both compartments for a set period.
-
Training: A trial begins with the presentation of the CS. After a short delay, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor of the compartment the animal is in. The animal can escape the shock by moving to the other compartment (escape response). If the animal moves to the other compartment during the CS presentation but before the US is delivered, this is recorded as an avoidance response.
-
Testing: Multiple trials are conducted, and the number of avoidance responses and the latency to escape or avoid are recorded.
-
-
Data Analysis: Key metrics include the number of avoidances, number of escapes, and the latency to respond. An increase in the number of avoidances and a decrease in response latency are indicative of improved learning and memory.
The passive avoidance test measures inhibitory avoidance learning and memory. The animal learns to suppress its natural tendency to move from a brightly lit area to a dark area to avoid an aversive stimulus.
-
Apparatus: A two-compartment box, with one compartment brightly illuminated and the other dark. A door separates the two compartments. The dark compartment has a grid floor for delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial: The animal is placed in the illuminated compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Trial: After a specific interval (e.g., 24 hours), the animal is again placed in the illuminated compartment, and the latency to enter the dark compartment (step-through latency) is measured.
-
-
Data Analysis: A longer step-through latency during the retention trial compared to the training trial indicates that the animal remembers the aversive stimulus and has learned to avoid the dark compartment. This is interpreted as a measure of memory retention.
IV. Mechanisms of Action and Signaling Pathways
The cognitive-enhancing effects of this compound, Piracetam, and Ginkgo biloba are attributed to their distinct and sometimes overlapping mechanisms of action on various neurotransmitter systems and cellular pathways.
This compound exhibits a multi-faceted mechanism of action, primarily interacting with dopaminergic, serotonergic, and adrenergic receptors. More recently, it has also been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.
Piracetam is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic systems. It is also thought to improve the fluidity of neuronal cell membranes.
The cognitive benefits of Ginkgo biloba extract are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to modulate various signaling pathways involved in neuroprotection and neuronal function.
This guide provides a foundational comparison for researchers investigating the effects of this compound on memory and cognition. The presented data and methodologies should serve as a valuable resource for designing and interpreting future studies in this important area of neuroscience and drug development.
References
Head-to-head comparison of Dihydroergocristine and other γ-secretase inhibitors
Introduction
This guide provides a comparative overview of Dihydroergocristine and established γ-secretase inhibitors. A comprehensive literature search reveals that this compound is primarily recognized as an ergot alkaloid derivative with dopaminergic and α-adrenergic receptor blocking activities, and it is not characterized as a direct γ-secretase inhibitor in mainstream scientific literature. In contrast, a class of compounds has been specifically developed to target γ-secretase for therapeutic purposes, primarily in Alzheimer's disease and oncology.
This document, therefore, draws a comparison between the known pharmacological profile of this compound and the characteristics of well-established γ-secretase inhibitors, highlighting their distinct mechanisms of action and therapeutic targets. This analysis is intended for researchers, scientists, and drug development professionals to clarify the pharmacological differences between these compounds.
Pharmacological Profiles
This compound
This compound is a semi-synthetic ergot alkaloid. Its primary mechanism of action involves the modulation of neurotransmitter systems in the central nervous system. It exhibits a complex pharmacology, acting as an antagonist at α-adrenergic receptors and a partial agonist/antagonist at dopamine receptors. Its therapeutic applications have been explored for cognitive impairment and migraine. There is currently a lack of substantial evidence to suggest that this compound directly inhibits the γ-secretase complex.
γ-Secretase Inhibitors
The γ-secretase complex is a multi-subunit protease responsible for the intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and Notch. Inhibition of γ-secretase has been a major focus of drug development for Alzheimer's disease, as it can reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques. Additionally, due to its role in Notch signaling, γ-secretase inhibitors have been investigated as anti-cancer agents.
Prominent examples of γ-secretase inhibitors include:
-
Semagacestat (LY450139): One of the first γ-secretase inhibitors to enter late-stage clinical trials for Alzheimer's disease.
-
Avagacestat (BMS-708163): A Notch-sparing γ-secretase inhibitor designed to reduce Aβ production with fewer Notch-related side effects.
-
RO4929097: A potent γ-secretase inhibitor primarily investigated for its anti-cancer properties through the inhibition of Notch signaling.
Head-to-Head Comparison
The following table provides a comparative summary of this compound and representative γ-secretase inhibitors based on their known pharmacological properties.
| Feature | This compound | Semagacestat | Avagacestat | RO4929097 |
| Primary Target(s) | Dopamine and α-adrenergic receptors | γ-secretase complex | γ-secretase complex | γ-secretase complex |
| Mechanism of Action | Receptor antagonism/partial agonism | Non-selective inhibition of γ-secretase | Notch-sparing inhibition of γ-secretase | Potent inhibition of γ-secretase (Notch pathway) |
| Primary Therapeutic Area | Cognitive impairment, Migraine | Alzheimer's Disease (discontinued) | Alzheimer's Disease (discontinued) | Oncology |
| Effect on Aβ Production | Not established | Potent reduction | Potent reduction | Potent reduction |
| Effect on Notch Signaling | Not established | Potent inhibition | Reduced inhibition | Potent inhibition |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways associated with γ-secretase and the established targets of this compound.
Independent Verification of Dihydroergocristine's Binding Affinity to Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Dihydroergocristine to adrenergic receptors alongside other well-characterized adrenergic ligands. The information is compiled from publicly available experimental data to support independent verification and further research.
Comparative Binding Affinity of Adrenergic Ligands
The following table summarizes the binding affinities (expressed as pKi values) of this compound's close structural analog, Dihydroergocryptine, and selected comparator compounds across various adrenergic receptor subtypes. It is important to note that direct binding affinity data for this compound across the full spectrum of adrenergic receptor subtypes is limited in the current scientific literature. Dihydroergocryptine shares a high degree of structural similarity and is often used as a pharmacological surrogate.
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| Dihydroergocryptine | 8.5 | 8.5 | 8.5 | 8.8 | 8.8 | 8.8 | - | - | - |
| Prazosin | 9.9 | 9.2 | 9.4 | 5.6 | 6.9 | 6.6 | - | - | - |
| Clonidine | 6.3 | 6.3 | 6.3 | 8.6 | 7.3 | 8.5 | - | - | - |
| Propranolol | - | - | - | - | - | - | 8.4 | 8.8 | 5.2 |
| Isoproterenol | 5.4 | 5.2 | 5.1 | 4.8 | 4.7 | 4.9 | 7.7 | 8.4 | 6.8 |
Disclaimer: Data for Dihydroergocryptine is presented as a surrogate for this compound due to the limited availability of specific binding data for the latter. The pKi values are aggregated from multiple sources and may vary depending on the experimental conditions. A hyphen (-) indicates that reliable data was not found.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which is a standard method for determining the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific adrenergic receptor subtype.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the adrenergic receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors, [³H]-Rauwolscine for α2 receptors, [¹²⁵I]-Cyanopindolol for β receptors).
-
Test Compound: this compound or comparator compound.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ at a physiological pH (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: For washing the filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of receptor membrane preparation.
-
Add a constant concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known, non-radioactive ligand for the receptor).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Beta-adrenergic receptor signaling pathway.
Caption: General workflow of a competitive radioligand binding assay.
Safety Operating Guide
Proper Disposal of Dihydroergocristine: A Guide for Laboratory Professionals
For immediate release – Researchers, scientists, and drug development professionals handling dihydroergocristine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, necessitating disposal as hazardous waste.[1] Improper disposal can lead to regulatory violations and potential harm to public health and the environment.[2][3]
This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting, in accordance with U.S. Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations.
Immediate Safety and Spill Response
In the event of a this compound spill, immediate action is crucial to mitigate exposure and contamination.
Minor Spills:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1]
-
Avoid breathing in dust.[1]
-
Use dry clean-up procedures; do not generate dust.[1]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[1]
-
Collect the material using a vacuum cleaner equipped with a HEPA filter or by carefully sweeping.[1]
-
Place the collected waste into a suitable, clearly labeled container for hazardous waste disposal.[1]
Major Spills:
-
Evacuate the area and restrict access.
-
Alert emergency responders and inform them of the nature and location of the hazard.[1]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Only personnel with appropriate PPE and training should address the spill.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with all hazardous pharmaceutical waste, is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[3][4][5] The following protocol outlines the necessary steps for compliant disposal.
1. Waste Characterization:
-
This compound is a hazardous substance and must be managed as hazardous pharmaceutical waste.[1]
-
Consult the Safety Data Sheet (SDS) for specific hazard classifications.
2. Segregation and Containerization:
-
Segregate this compound waste from non-hazardous waste streams.
-
Use designated, leak-proof, and clearly labeled containers for hazardous pharmaceutical waste.[2] Black containers are commonly used for RCRA hazardous pharmaceutical waste.[3][6]
-
The original container with its label intact can be used, with an additional hazardous waste label applied.[2] If transferring to a new container, ensure it is compatible with the chemical.[7]
3. Labeling:
-
Label the hazardous waste container as soon as the first piece of waste is added.[8]
4. Storage:
-
Store containers of this compound waste in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be in a secure, well-ventilated location, away from incompatible materials.
-
Ensure containers are kept closed unless adding waste.
5. Arranging for Disposal:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[11]
-
This typically involves incineration at a permitted treatment facility.[5]
-
Do not dispose of this compound down the drain or in regular trash.[1][8]
Selecting a Hazardous Waste Disposal Contractor:
-
Verify that the company is licensed and registered to transport hazardous waste.[12][13]
-
Evaluate their experience and expertise in handling pharmaceutical waste.[11]
-
Request and check references from other clients with similar waste streams.[13]
-
Ensure the company provides a hazardous waste manifest for tracking the waste from your facility to its final disposal location.[3]
Quantitative Data
At present, there is no specific quantitative data, such as permissible disposal concentration limits, available in the public domain for this compound. The guiding principle is to treat all quantities of this compound waste as hazardous.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: this compound Waste Identification Workflow.
Caption: this compound Disposal Procedure Workflow.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. securewaste.net [securewaste.net]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 10. Chemical Container Labels | UW Environmental Health & Safety [ehs.washington.edu]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. allcleanhaz.com [allcleanhaz.com]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
